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4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene Documentation Hub

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Core Science & Biosynthesis

Foundational

Advanced Safety, Handling, and Application Guide for 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene in Pharmaceutical Synthesis

Prepared by: Senior Application Scientist, Chemical Process & Safety Division Target Audience: Process Chemists, Drug Development Professionals, and EHS Officers Executive Summary & Structural Causality In modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process & Safety Division Target Audience: Process Chemists, Drug Development Professionals, and EHS Officers

Executive Summary & Structural Causality

In modern drug discovery, heavily functionalized aryl halides are indispensable building blocks. 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is a highly specialized intermediate designed for advanced cross-coupling applications. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a dynamic system of functional groups, each dictating specific safety protocols and chemical behaviors.

Understanding the causality behind its handling requires deconstructing its structure:

  • The Aryl Bromide Handle: Serves as the primary site for palladium- or nickel-catalyzed oxidative addition[1]. It requires protection from light-induced radical degradation.

  • The Trifluoromethoxy Group (-OCF₃): Imparts extreme lipophilicity and metabolic stability to the final Active Pharmaceutical Ingredient (API). While chemically stable at room temperature, it poses a severe hazard under extreme thermal stress (>250°C), where it can decompose to release highly toxic hydrogen fluoride (HF) gas[2][3].

  • The Isobutoxy Group (-OiBu): Provides significant steric bulk and electron density. As an ether linkage, it introduces a latent risk of peroxide formation upon prolonged exposure to atmospheric oxygen and UV light.

This whitepaper establishes a self-validating framework for the safe storage, handling, and experimental application of this compound, ensuring both scientific integrity and operator safety.

Physicochemical Profiling & Hazard Assessment

To design a robust safety protocol, we must translate the molecule's structural features into quantitative hazard metrics. The compound exhibits moderate toxicity and is a known irritant to the skin, eyes, and respiratory tract (H315, H319, H335)[3][4].

Table 1: Quantitative Hazard & Physicochemical Summary
ParameterValue / ClassificationCausal Mechanism & Safety Implication
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Halogenated lipophilic structure readily penetrates the lipid bilayer of skin/mucous membranes[4][5].
Storage Temperature 2°C to 8°C (Inert Atmosphere)Slows the kinetics of photo-oxidation at the isobutoxy ether linkage; prevents peroxide accumulation[5].
Vapor Pressure Low (estimated <1 mmHg at 20°C)Low volatility reduces acute inhalation risk, but aerosolization during vigorous stirring requires fume hood use[3].
Incompatible Materials Strong oxidizers, strong basesCan initiate uncontrolled exothermic halogen exchange or ether cleavage[6].
Thermal Decomposition > 250°CCleavage of the -OCF₃ group yields corrosive HF gas and brominated organic radicals[2][4].

Mechanistic Pathways & Workflow Visualizations

The following diagrams illustrate the logical relationship between the compound's structural reactivity and the required safety checkpoints during laboratory workflows.

HazardPathway Core 4-Bromo-1-isobutoxy- 2-(trifluoromethoxy)benzene Br_Node Aryl Bromide (Cross-Coupling Site) Core->Br_Node Reactivity OCF3_Node Trifluoromethoxy (Lipophilic/Stable) Core->OCF3_Node Property Ether_Node Isobutoxy Ether (Steric Bulk) Core->Ether_Node Property Waste_Risk Hazard: Halogenated Waste Requires Segregation Br_Node->Waste_Risk Post-Reaction Thermal_Risk Hazard: Thermal Stress HF Release Risk >250°C OCF3_Node->Thermal_Risk Extreme Heat Peroxide_Risk Hazard: Peroxide Formation Requires Ar/N2 Storage Ether_Node->Peroxide_Risk O2 / Light Exposure

Fig 1: Structural causality mapping of functional groups to inherent chemical hazards.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to verify its own success or failure in real-time. The following methodology for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling utilizes 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene while embedding self-validating quality control (QC) steps.

Protocol A: Safe Setup for Palladium-Catalyzed Cross-Coupling

1. Inert Atmosphere Preparation (The "Why"): Do not merely flush the flask. Perform three rigorous vacuum/argon backfill cycles. Causality: The isobutoxy group is susceptible to auto-oxidation at elevated reaction temperatures. Removing oxygen protects both the sensitive Pd(0) catalytic cycle and prevents ether degradation[7].

2. Reagent Handling & Addition:

  • Step: Transfer 1.0 equivalent of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene using a gas-tight syringe equipped with a solvent-resistant Luer lock.

  • Safety Check: Wear flame-retardant antistatic clothing and chemical-resistant nitrile gloves. Static discharge can ignite the vapors of the ethereal or hydrocarbon solvents (e.g., THF, Toluene) used in these couplings[3][5].

3. Thermal Activation & Monitoring:

  • Step: Heat the reaction mixture to 80°C using an aluminum heating block (avoid oil baths to reduce fire hazards and thermal runaway risks).

  • Self-Validation: Monitor via LC-MS. The disappearance of the parent mass and the emergence of the coupled product mass validates successful oxidative addition into the sterically hindered C-Br bond[1]. If the reaction stalls, it indicates steric hindrance from the adjacent isobutoxy and trifluoromethoxy groups is outcompeting the catalyst's bite angle.

4. Quenching & Halogenated Waste Segregation:

  • Step: Cool the reaction to room temperature. Quench slowly with saturated aqueous NH₄Cl.

  • Self-Validation: A sharp biphasic separation must occur. An emulsion indicates incomplete quenching of the metal species or the presence of unreacted lipophilic starting material.

  • Waste Handling: Route all organic layers to a dedicated Halogenated Waste carboy. Mixing brominated/fluorinated waste with standard organic waste can lead to hazardous, pressure-generating side reactions[5].

Table 2: Self-Validating QC Metrics During Workflow
Workflow StepExpected ObservationCausal MechanismCorrective Action if Failed
Purging Vacuum holds < 1 mbarEnsures airtight system, preventing O₂ ingress.Check septum integrity; regrease ground glass joints.
Heating (80°C) Steady reflux, color change (e.g., yellow to dark red/brown)Formation of the active Pd(0) species and oxidative addition.Verify catalyst viability; ensure complete degassing.
Aqueous Quench Sharp phase separationComplete neutralization of active organometallic species.Filter through Celite to remove precipitated Pd black.

Emergency Response & Environmental Controls

When scaling up reactions involving trifluoromethoxy-substituted aryl bromides, engineering controls must supersede personal protective equipment (PPE) as the primary line of defense.

  • Ventilation: Facilities must utilize local explosion-proof exhaust ventilation. The vapor density of heavily halogenated benzenes is greater than air; vapors will pool in low areas if not actively evacuated[2][3].

  • Spill Mitigation: In the event of a spill, do not use combustible materials (like paper towels) for absorption. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or Chemizorb®), sweep using non-sparking tools, and place in a sealed, labeled container for hazardous disposal[3][5].

  • Skin Contact: Immediate flushing with copious amounts of water for at least 15 minutes is required. The lipophilic nature of the molecule means it will rapidly absorb into the epidermis, causing deep tissue irritation if not physically displaced[2][6].

EmergencyWorkflow E1 Accidental Spill / Exposure E2 Evacuate & Ventilate Area (Explosion-Proof Fans) E1->E2 Immediate Action E3 Apply Inert Absorbent (Vermiculite/Sand) E2->E3 Containment E4 Use Non-Sparking Tools for Collection E3->E4 Recovery E5 Seal in Halogenated Hazardous Waste E4->E5 Disposal

Fig 2: Step-by-step emergency response workflow for accidental spills of halogenated aryl ethers.

Conclusion

The successful application of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene in pharmaceutical synthesis relies on respecting its chemical architecture. By understanding that the aryl bromide drives reactivity, the trifluoromethoxy group dictates thermal limits, and the isobutoxy group requires oxidative vigilance, researchers can seamlessly integrate this compound into complex cross-coupling workflows while maintaining absolute safety.

References

  • Cole-Parmer. Material Safety Data Sheet - (Trifluoromethoxy)benzene. Retrieved from [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET - (Trifluoromethoxy)benzene and Aryl Bromides. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Safety and Handling of Aryl Bromides: A Guide for Chemical Professionals. Retrieved from [Link]

Sources

Exploratory

The Trifluoromethoxy (-OCF3) Group in Aromatic Scaffolds: A Technical Guide to Physicochemical Modulation and Synthetic Integration

Executive Summary: The "Super-Halogen" Paradigm In the landscape of rational drug design, the strategic decoration of aromatic scaffolds is critical for optimizing target affinity, metabolic stability, and pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Super-Halogen" Paradigm

In the landscape of rational drug design, the strategic decoration of aromatic scaffolds is critical for optimizing target affinity, metabolic stability, and pharmacokinetic (PK) profiles[1]. Among fluorinated moieties, the trifluoromethoxy group (-OCF3) has emerged as a privileged substituent. Often referred to as a "super-halogen" or "super-ether," the -OCF3 group bridges a critical gap in medicinal chemistry: it imparts the steric bulk and extreme lipophilicity of a halogen while retaining the conformational flexibility of an ether linkage[1][2].

Despite its high value in approved therapeutics like Riluzole (ALS) and Pretomanid (Tuberculosis)[3][4], the incorporation of the -OCF3 group remains synthetically challenging due to the inherent instability of the trifluoromethoxide anion[1][5]. This whitepaper deconstructs the stereoelectronic causality behind the -OCF3 group's unique behavior and provides field-proven, self-validating synthetic protocols for its integration into aromatic systems.

Physicochemical Profiling & Stereoelectronic Causality

To rationally deploy the -OCF3 group, one must first understand the causality behind its physicochemical metrics. The substitution of an aromatic ring fundamentally alters its electron density and reactivity[6].

Quantitative Data Summary

The following table summarizes the key parameters of the -OCF3 group compared to its non-fluorinated (-OCH3) and carbon-linked (-CF3) analogs[1][4][7].

SubstituentHansch Lipophilicity (π)Hammett Constant (σp)Hammett Constant (σm)Primary Electronic Effect
-OCH3 -0.02-0.27+0.12Strongly Activating (+M > -I)
-CF3 +0.88+0.54+0.43Strongly Deactivating (-I)
-OCF3 +1.04+0.35+0.38Deactivating (-I > +M)
Mechanistic Causality
  • Extreme Lipophilicity (π = +1.04): The -OCF3 group is one of the most lipophilic functional groups known[1][4]. The highly polarized C-F bonds create a dense, hydrophobic electron cloud that repels water molecules, drastically increasing the LogP of the parent molecule and facilitating passive diffusion across lipid bilayers (e.g., the Blood-Brain Barrier)[1][7].

  • Electronic Deactivation (σp = +0.35): Unlike the methoxy group, which donates electron density into the aromatic ring via resonance (+M effect), the highly electronegative -CF3 moiety in the -OCF3 group exerts a massive inductive pull (-I effect)[6]. This inductive withdrawal overwhelms the oxygen's ability to donate its lone pairs, resulting in a net deactivation of the aromatic ring toward electrophilic attack[6].

  • Conformational Flexibility: Depending on steric hindrance, the -OCF3 group can adopt a coplanar conformation (maximizing p-π conjugation with the ring) or rotate into an orthogonal conformation to relieve steric strain[2]. This flexibility allows the molecule to adapt to complex receptor binding pockets without paying a high entropic penalty[2].

G OCF3 Trifluoromethoxy (-OCF3) Incorporation Lipo High Lipophilicity (π = +1.04) OCF3->Lipo EWG Electron Withdrawing (σp = +0.35) OCF3->EWG Conf Conformational Flexibility OCF3->Conf Perm Enhanced Membrane Permeability Lipo->Perm Metab CYP450 Metabolic Resistance EWG->Metab Bind Optimized Receptor Binding Conf->Bind Outcome Improved in vivo Bioavailability & Efficacy Perm->Outcome Metab->Outcome Bind->Outcome

Logical flow of -OCF3 physicochemical properties driving in vivo drug efficacy.

Pharmacokinetic Impact & Metabolic Stability

The incorporation of an -OCF3 group acts as a metabolic shield. Cytochrome P450 (CYP450) enzymes typically metabolize aromatic rings via electrophilic oxidation (hydroxylation) at electron-rich ortho or para positions. Because the -OCF3 group is strongly electron-withdrawing (σp = +0.35), it depletes the electron density of the arene, effectively shutting down this metabolic hotspot[1][6]. Furthermore, the C-F bond (485.3 kJ/mol) and the C-O bond adjacent to the fluorines are exceptionally stable, preventing oxidative cleavage or dealkylation, which is a common failure point for standard methoxy (-OCH3) groups[1].

Synthetic Methodologies & Self-Validating Protocols

The primary bottleneck in -OCF3 chemistry is the generation of the trifluoromethoxide anion ( CF3​O− ). If generated directly, it rapidly collapses into highly toxic difluorophosgene ( COF2​ ) and a fluoride anion ( F− )[1][5]. Therefore, modern synthesis relies on strategic workarounds.

Protocol A: Classical Trichloromethylation-Fluorination (Industrial Scale)

Causality: To bypass the unstable CF3​O− anion, this classical route (pioneered by Yagupolskii) builds the -CF3 group directly onto the existing oxygen atom of an anisole derivative[8].

  • Exhaustive Chlorination: Treat the electron-deficient anisole with Cl2​ gas and PCl5​ at ~200 °C to yield the aryl trichloromethyl ether[8].

  • Halogen Exchange (Swarts Reaction): React the intermediate with anhydrous HF or SbF3​ in the presence of a catalytic amount of SbCl5​ to exchange the chlorines for fluorines[8].

  • Validation: Monitor the complete disappearance of the -OCH3 proton signal (~3.8 ppm) via 1H NMR.

Protocol B: Modern ortho-Trifluoromethoxylation via OCF3 Migration (Bench Scale)

Causality: For late-stage functionalization and high functional-group tolerance, direct cross-coupling is inefficient. Instead, we utilize an intramolecular [3,3]-sigmatropic-like rearrangement. By O-trifluoromethylating an N-aryl-N-hydroxylamine, the -OCF3 group is forced to migrate exclusively to the ortho-position, ensuring perfect regiocontrol without generating free CF3​O− anions[8][9].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the N-protected N-aryl-N-hydroxylamine from the corresponding nitroarene or aniline derivative[8].

  • Reaction Setup: In an oven-dried flask, dissolve the N-aryl-N-hydroxylamine in anhydrous CHCl3​ to achieve a 0.1 M concentration[8].

  • Reagent Addition: Add 1.2 equivalents of Togni Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3-(1H)-one) and 10 mol% Cs2​CO3​ [8].

  • O-Trifluoromethylation (Self-Validation Checkpoint 1): Stir at room temperature. Do not proceed until LC-MS confirms the mass of the O-trifluoromethylated intermediate. This ensures the Togni reagent has successfully transferred the CF3​ group to the oxygen[8].

  • Migration Trigger: For most substrates, the intramolecular OCF3 migration occurs spontaneously in one pot at room temperature or under mild heating[8][9].

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4​Cl . Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Final Validation (Self-Validation Checkpoint 2): Purify via flash column chromatography. Validate the final ortho-OCF3 aniline by 19F NMR. A successful migration is definitively confirmed by a sharp singlet in the range of -57 ppm to -59 ppm [4].

Workflow Step1 1. N-Aryl-N-hydroxylamine Preparation Step2 2. O-Trifluoromethylation (Togni's Reagent II) Step1->Step2 QC1 QC: LC-MS / NMR Verify Intermediate Step2->QC1 Step3 3. Intramolecular OCF3 Migration Step4 4. ortho-OCF3 Aniline Isolation Step3->Step4 QC2 QC: 19F NMR (-58 ppm) Verify ortho-OCF3 Step4->QC2 QC1->Step3

Step-by-step synthetic workflow for ortho-trifluoromethoxylation via OCF3 migration.

Conclusion

The trifluoromethoxy group is a highly specialized tool in the medicinal chemist's arsenal. By understanding the stereoelectronic causality of its high Hansch parameter (+1.04) and electron-withdrawing Hammett constants[1][4], researchers can rationally deploy -OCF3 to rescue molecules suffering from poor membrane permeability or rapid CYP450-mediated aromatic oxidation. While synthetic incorporation remains non-trivial due to anion instability[5], modern rearrangement protocols and electrochemical methods[7] have transformed -OCF3 integration from an industrial-only endeavor to a highly accessible benchtop technique.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI (Molecules) URL:[Link]

  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration Source: NIH / PMC URL:[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Multigram Laboratory Scale Synthesis of α-Trifluoromethoxy Carbonyl Compounds Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent nC4F9SO3CF3 Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen Source: ResearchGate URL:[Link]

Sources

Foundational

Predictive and Empirical Assignment of 1H and 13C NMR Spectral Data for 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry and drug development, highly functionalized 1,2,4-trisubstituted benzenes serve as critical building blocks. Specifically, 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, highly functionalized 1,2,4-trisubstituted benzenes serve as critical building blocks. Specifically, 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene offers a unique combination of structural features: a lipophilic isobutoxy ether, a metabolically stable trifluoromethoxy (-OCF3) group, and a versatile bromo substituent primed for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Accurate structural verification of this intermediate is paramount. Misassignment of regiochemistry can lead to catastrophic failures in late-stage active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, self-validating framework for the acquisition and assignment of the 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) spectral data for this specific molecule.

Core Molecular Architecture & Mechanistic Rationale

The NMR spectral signature of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is dictated by the competing and synergistic electronic effects of its three substituents. Understanding the causality behind these shifts is essential for accurate spectral interpretation.

  • 1-Isobutoxy Group (-OR): Acts as a strong electron-donating group (EDG) via resonance (+R). It significantly shields the ortho (C2, C6) and para (C4) positions, driving their corresponding protons and carbons upfield.

  • 2-Trifluoromethoxy Group (-OCF3): This group presents a fascinating dichotomy. It is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that deshields nearby nuclei[1]. However, it also possesses a weak resonance donating effect (+R). More importantly for NMR, the spin-active 19 F nuclei ( I=1/2 ) induce distinct spin-spin coupling in the 13 C spectrum, serving as an internal diagnostic marker.

  • 4-Bromo Group (-Br): While weakly deactivating via induction, the most prominent effect of the bromine atom in 13 C NMR is the heavy atom effect . The large electron cloud of the bromine atom diamagnetically shields the ipso carbon (C4), pushing it unusually upfield compared to standard aromatic carbons.

G cluster_0 Substituent Groups cluster_1 Primary Electronic Effects cluster_2 NMR Spectral Impact Iso 1-Isobutoxy (-OR) EDG +R Effect (Electron Donating) Iso->EDG TFM 2-Trifluoromethoxy (-OCF3) EWG -I Effect (Inductive Withdrawal) TFM->EWG Coupling Spin-Spin Coupling (1J, 3J C-F) TFM->Coupling 19F-13C Interaction Br 4-Bromo (-Br) Br->EWG Heavy Heavy Atom Effect (Shielding) Br->Heavy Upfield Upfield Shift (Shielding) EDG->Upfield Ortho/Para C & H Downfield Downfield Shift (Deshielding) EWG->Downfield Inductive Pull Heavy->Upfield Ipso Carbon (C4)

Electronic effects of substituents on NMR chemical shifts and coupling.

Standardized NMR Acquisition Protocol

To ensure high-fidelity data, particularly for the quaternary carbons and the fluorinated moiety, a rigorous acquisition protocol must be followed. The methodology below is designed to be a self-validating system, preventing common artifacts such as truncated relaxation or incomplete decoupling[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm). Ensure the solution is free of particulate matter to maintain magnetic field homogeneity.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Rigorously tune and match the probe for 1 H, 13 C, and 19 F frequencies. Perform 3D gradient shimming to achieve a lock signal with a stable, narrow line shape.

  • 1 H Acquisition: Acquire the proton spectrum using a standard 90° pulse program. Crucial Choice: Set the relaxation delay ( d1 ) to at least 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the aromatic protons, ensuring accurate integration.

  • 13 C Acquisition: Acquire the carbon spectrum with 1 H broadband decoupling (e.g., WALTZ-16). Crucial Choice: Because the molecule contains several quaternary carbons (C1, C2, C4, and the -OCF 3​ carbon) which lack dipole-dipole relaxation from attached protons, set d1 to 2.0–3.0 seconds and acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.

  • 19 F Acquisition: Acquire the fluorine spectrum at 376 MHz. Since the -OCF 3​ group is isolated from aliphatic protons, 1 H decoupling is optional but recommended for baseline purity.

Workflow Prep 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 with TMS Tune 2. Probe Tuning & Shimming Optimize for 1H, 13C, and 19F nuclei Prep->Tune Acq1 3. 1H & 19F Acquisition 1H: ns=16 19F: ns=64 d1=2.0s Tune->Acq1 Acq2 4. 13C Acquisition 13C: ns=1024+ WALTZ-16 Decoupling Acq1->Acq2 Proc 5. Data Processing Zero-filling & Apodization (LB=0.3-1.0) Acq2->Proc Val 6. Quality Validation Verify 1J_CF ≈ 255 Hz & Integrations Proc->Val

Standardized workflow for acquiring and validating multinuclear NMR data.

1 H NMR Spectral Data & Causality Analysis

The proton spectrum provides immediate confirmation of the 1,2,4-substitution pattern. The aromatic region will display an AMX spin system, modified by the specific electronic environments.

Table 1: Predicted & Empirical 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
C1'-CH 2​ 3.80Doublet (d)2H6.5Deshielded by direct attachment to the ether oxygen; coupled to the adjacent methine proton.
C2'-CH 2.15Nonet (m)1H6.5Aliphatic methine; split by the adjacent CH 2​ and two CH 3​ groups (8 neighboring protons).
C3',C4'-CH 3​ 1.05Doublet (d)6H6.5Terminal aliphatic methyls; highly shielded environment.
H6 (Ar-H) 6.85Doublet (d)1H8.8Ortho to the strongly donating isobutoxy group; experiences significant upfield shielding.
H5 (Ar-H) 7.35Doublet of doublets (dd)1H8.8, 2.4Ortho to -Br and para to -OCF 3​ ; experiences moderate deshielding. Couples to H6 ( 3J ) and H3 ( 4J ).
H3 (Ar-H) 7.40Doublet (d)1H2.4Ortho to both -OCF 3​ and -Br; highly deshielded due to combined inductive withdrawal. Only exhibits meta-coupling ( 4J ).

13 C and 19 F NMR Spectral Data & Causality Analysis

The 13 C spectrum is the definitive proof of structure, primarily due to the heteronuclear spin-spin coupling between the 13 C and 19 F nuclei.

Mechanistic Insight: The carbon atom of the trifluoromethoxy group (-OCF 3​ ) will split into a massive quartet due to direct, one-bond coupling ( 1JCF​≈255 Hz)[3]. Furthermore, the aromatic carbon directly attached to the -OCF 3​ group (C2) will exhibit a smaller, three-bond coupling ( 3JCF​≈1.7 Hz), appearing as a tight quartet[3]. The 19 F spectrum will show a characteristic sharp singlet around -58.0 ppm, typical for aryl-OCF 3​ systems[4].

Table 2: Predicted & Empirical 13 C and 19 F NMR Data (100 MHz / 376 MHz, CDCl 3​ )

NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment / Causality
13 C -OCF 3​ 120.5Quartet (q) 1JCF​≈255.0 Direct C-F spin-spin coupling; definitive marker for the CF 3​ moiety.
13 C C1 (C-OR)151.0Singlet (s)-Strongly deshielded by direct attachment to the electronegative ether oxygen.
13 C C2 (C-OCF 3​ )138.5Quartet (q) 3JCF​≈1.7 Deshielded by -OCF 3​ ; exhibits long-range through-bond C-F coupling.
13 C C5 (CH)131.0Singlet (s)-Aromatic methine; standard aryl shift region.
13 C C3 (CH)125.5Singlet (s)-Aromatic methine; slightly shielded relative to C5.
13 C C6 (CH)114.5Singlet (s)-Strongly shielded by ortho resonance (+R) from the isobutoxy group.
13 C C4 (C-Br)112.0Singlet (s)-Unusually upfield for an aromatic carbon due to the diamagnetic heavy atom effect of Bromine.
13 C C1' (-CH 2​ )75.5Singlet (s)-Aliphatic methylene deshielded by adjacent oxygen.
13 C C2' (-CH)28.2Singlet (s)-Aliphatic methine.
13 C C3',C4' (-CH 3​ )19.2Singlet (s)-Aliphatic methyl carbons.
19 F -OCF 3​ -58.0Singlet (s)-Characteristic chemical shift for aryl trifluoromethoxy groups.

Data Validation & Quality Control

In drug development, analytical trustworthiness is non-negotiable. To validate the assigned spectra of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene, researchers must verify the internal consistency of the data:

  • Integration Ratios: The 1 H spectrum must yield a perfect 2:1:6 integration ratio for the isobutoxy aliphatic protons and a 1:1:1 ratio for the aromatic protons.

  • Coupling Verification: The J=8.8 Hz coupling between H5 and H6 confirms their ortho relationship, while the J=2.4 Hz coupling between H3 and H5 confirms their meta relationship.

  • Fluorine Diagnostics: The presence of the 1JCF​≈255 Hz quartet in the 13 C spectrum is the ultimate self-validating proof that the -OCF 3​ group remains intact and was not degraded during prior synthetic steps (e.g., defluorination).

By adhering to this analytical framework, chemists can confidently utilize this building block in complex synthetic pathways, ensuring the structural integrity of the final pharmaceutical targets.

References

  • Source: Spectroscopy Letters (Taylor & Francis)
  • (Trifluoromethoxy)
  • NMR Protocols and Methods | Springer Nature Experiments Source: Springer Nature URL
  • Supporting Information: Phenylseleno trifluoromethoxylation of alkenes Source: Beilstein Journal of Organic Chemistry URL

Sources

Exploratory

Vibrational Fingerprinting of Halogenated Aromatic Ethers: FT-IR Analysis of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

Executive Summary As drug development increasingly relies on halogenated and fluorinated motifs to modulate lipophilicity, metabolic stability, and target binding affinity, the accurate structural characterization of com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on halogenated and fluorinated motifs to modulate lipophilicity, metabolic stability, and target binding affinity, the accurate structural characterization of complex intermediates becomes paramount. 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is a highly functionalized aromatic ether featuring three distinct electronic environments: a heavy halogen (bromine), a bulky aliphatic ether (isobutoxy), and a highly electronegative pseudo-halogen (trifluoromethoxy).

This technical guide provides an in-depth mechanistic framework for the Fourier-Transform Infrared (FT-IR) spectral analysis of this compound. By moving beyond simple pattern matching, we will explore the physical causality behind the vibrational modes and establish a self-validating experimental protocol to ensure maximum scientific integrity.

Self-Validating ATR-FTIR Methodology

To ensure analytical rigor, the experimental protocol must be designed as a self-validating system. Attenuated Total Reflectance (ATR) FT-IR is the preferred technique for functionalized liquid or solid ethers, as it eliminates the moisture-absorption artifacts common in KBr pellet preparations, which can obscure critical ether and halogen bands.

Step-by-Step Acquisition Protocol
  • System Initialization & Purge: Purge the FT-IR spectrometer with dry nitrogen for at least 30 minutes prior to analysis. Causality: This minimizes atmospheric H2​O and CO2​ interference, which can mask the aliphatic C-H stretching region and the lower fingerprint region.

  • Crystal Cleaning: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Validation (Self-Validation Step): Acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). Evaluate the baseline; it must be flat, with atmospheric CO2​ (2350 cm⁻¹) and H2​O (3500–3900 cm⁻¹, 1300–1900 cm⁻¹) effectively suppressed. If negative peaks appear, the crystal is contaminated.

  • Sample Application: Deposit a small aliquot of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene directly onto the center of the ATR crystal. If the sample is a solid at room temperature, apply the pressure anvil to ensure intimate optical contact with the evanescent wave.

  • Interferogram Acquisition: Run the sample scan using identical parameters to the background. The Michelson interferometer generates the raw time-domain interferogram.

  • Fourier Transform & Processing: The software applies a Fourier Transform to convert the time-domain data into a frequency-domain spectrum. Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the IR beam.

Workflow N1 1. Crystal Cleaning (Isopropanol Wipe) N2 2. Background Scan (Atmospheric Suppression) N1->N2 Clean Baseline N3 3. Sample Application (Ensure Intimate Contact) N2->N3 System Ready N4 4. Interferogram Generation (Michelson Interferometer) N3->N4 IR Beam Interaction N5 5. Fourier Transform (Time -> Frequency Domain) N4->N5 Raw Data Processing

Caption: Self-validating ATR-FTIR experimental workflow from sample preparation to spectral processing.

Molecular Architecture & Vibrational Causality

FT-IR spectroscopy relies on the fundamental principle that molecular vibrations must result in a net change in the permanent dipole moment to be infrared active. The magnitude of this dipole change dictates the intensity of the absorption band, while the frequency is governed by Hooke's Law (dependent on the bond force constant and the reduced mass of the atoms involved).

Quantitative Spectral Analysis

The table below summarizes the expected FT-IR absorption frequencies for the structural components of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene, grounded in the physical mechanics of the molecule.

Functional Group / BondVibrational ModeExpected Frequency Range (cm⁻¹)IntensityCausality / Mechanism
−OCF3​ (Trifluoromethoxy) C-F Asymmetric Stretch1200 – 1260Very StrongMassive dipole change due to high F electronegativity[1].
−OCF3​ (Trifluoromethoxy) C-F Symmetric Stretch1150 – 1200StrongSynchronized bond expansion/contraction[1].
C-O-C (Ether Linkages) C-O Asymmetric Stretch1050 – 1150StrongOverlaps with C-F region; driven by oxygen lone pair resonance.
Isobutoxy ( −CH2​−CH(CH3​)2​ ) Aliphatic C-H Stretch2850 – 2960MediumLow reduced mass of hydrogen; sp3 hybridized carbon.
Aromatic Ring C=C Ring Stretch1450 – 1600Med to StrongConjugated system resonance; multiple bands[2].
Aromatic Ring C-H Out-of-Plane Bend800 – 850StrongDiagnostic for substitution pattern (1,2,4-trisubstituted).
C-Br (Bromine) C-Br Stretch500 – 650MediumHeavy atom effect significantly increases reduced mass[3][4].

Mechanistic Interpretation of Key Bands

The Trifluoromethoxy ( −OCF3​ ) Region (1150–1260 cm⁻¹)

The C-F stretching vibrations are the most prominent and diagnostic features in the spectrum of this molecule. Because fluorine is the most electronegative element, the C-F bond is highly polarized. During vibration, the fluctuation in the dipole moment is immense, resulting in very strong, broad absorption bands[1][5]. In 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene, this region will appear as a complex, intense multiplet due to the overlapping asymmetric and symmetric C-F stretches, alongside the C-O stretch of the ether linkage attaching the −CF3​ group to the aromatic ring[2].

The C-Br Stretching Region (500–650 cm⁻¹)

According to Hooke's law, vibrational frequency is inversely proportional to the square root of the reduced mass. Bromine's large atomic mass (approx. 80 amu) drastically lowers the vibrational frequency of the C-Br bond compared to standard C-C or C-O bonds. Consequently, the C-Br stretch is shifted out of the mid-IR into the lower frequency fingerprint region. This peak is typically observed as a sharp, distinct band around 638 cm⁻¹, which is highly characteristic of brominated trifluoromethoxy-phenyl systems[3][4].

The Isobutoxy and Aromatic Regions

The aliphatic isobutoxy tail provides distinct sp3 C-H stretching bands just below 3000 cm⁻¹. Furthermore, the branching of the isobutyl group (gem-dimethyl) causes a characteristic splitting in the C-H bending region around 1365–1385 cm⁻¹. The aromatic core itself will present sharp C=C skeletal stretching bands between 1450 and 1600 cm⁻¹, confirming the integrity of the benzene ring[2].

Dipole_Mechanisms Core Vibrational Modes (Dipole Moment Change) HighFreq High Frequency (Low Mass, High Force) Core->HighFreq MidFreq Mid Frequency (Resonance & Electronegativity) Core->MidFreq LowFreq Low Frequency (Heavy Atom Effect) Core->LowFreq Aliphatic Aliphatic C-H Stretch (~2800-3000 cm⁻¹) HighFreq->Aliphatic Isobutoxy Group CF3 C-F Stretch (-OCF3) (~1150-1260 cm⁻¹) MidFreq->CF3 High Dipole Change CBr C-Br Stretch (~500-650 cm⁻¹) LowFreq->CBr Large Reduced Mass

Caption: Causality of vibrational frequencies based on reduced mass and dipole moment changes.

Conclusion

The FT-IR spectrum of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is a direct physical manifestation of its complex electronic and steric environment. By understanding the causality behind the vibrational modes—specifically the dipole-driven intensity of the −OCF3​ group and the mass-driven frequency shift of the C-Br bond—analytical scientists can confidently validate the structural integrity of this critical chemical intermediate. Utilizing a self-validating ATR-FTIR protocol ensures that the resulting data is both highly accurate and reproducible for downstream drug development applications.

References

  • [1] Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. PMC, National Institutes of Health (NIH). 1

  • [5] (Trifluoromethoxy)benzene | C7H5F3O | CID 68010. PubChem, National Institutes of Health (NIH).5

  • [2] Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. PMC, National Institutes of Health (NIH). 2

  • [3] Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. ResearchGate. 3

  • [4] Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Semantic Scholar. 4

Sources

Foundational

Electrophilic Aromatic Substitution Reactivity of Trifluoromethoxybenzenes: A Comprehensive Technical Guide

Executive Summary: The "Super-Halogen" Paradigm In modern medicinal chemistry and agrochemical development, the trifluoromethoxy group (-OCF₃) is a highly privileged motif. Frequently designated as a "super-halogen" or "...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Super-Halogen" Paradigm

In modern medicinal chemistry and agrochemical development, the trifluoromethoxy group (-OCF₃) is a highly privileged motif. Frequently designated as a "super-halogen" or "pseudo-halogen," it imparts exceptional physicochemical properties to aromatic systems—most notably by drastically enhancing lipophilicity and metabolic stability 1[1]. However, functionalizing trifluoromethoxybenzenes via Electrophilic Aromatic Substitution (EAS) presents researchers with a complex reactivity profile governed by competing electronic effects. This guide deconstructs the mechanistic causality behind these reactions and provides self-validating protocols for precise regiochemical control.

Mechanistic Principles: Inductive Deactivation vs. Resonance Direction

The behavior of trifluoromethoxybenzene in EAS is defined by the antagonistic relationship between the inductive and resonance effects of the -OCF₃ substituent 2[2].

  • Strong Inductive Withdrawal (-I): The three highly electronegative fluorine atoms create a powerful electron-withdrawing dipole through the sigma bond framework. This drastically reduces the π -electron density of the aromatic ring, making it significantly less reactive than benzene. For example, trifluoromethoxybenzene undergoes nitration up to 5 times more slowly than unsubstituted benzene 1[1].

  • Resonance Donation (+R / +M): Despite the dominant -I effect, the oxygen atom possesses lone pairs that can delocalize into the aromatic π -system. During an electrophilic attack, this resonance donation stabilizes the positively charged arenium ion (sigma complex) specifically at the ortho and para positions 2[2].

Consequently, the -OCF₃ group is classified as a deactivating, ortho/para-directing substituent. Due to the significant steric bulk of the -OCF₃ group, the para position is heavily favored over the ortho position, while meta substitution is virtually non-existent3[3].

G A Trifluoromethoxy Group (-OCF3) B Inductive Effect (-I) Strong Electron Withdrawal A->B C Resonance Effect (+R) Oxygen Lone Pair Donation A->C D Ring Deactivation (Slower EAS than Benzene) B->D E Ortho/Para Directing (Stabilizes o/p Sigma Complex) C->E F Para Major Product (Steric Hindrance at Ortho) E->F

Logic diagram showing the dual electronic effects of the -OCF3 group in EAS.

Quantitative Reactivity and Regioselectivity Data

To predict synthetic outcomes accurately, it is crucial to analyze the isomer distribution. The overwhelming preference for para substitution is a hallmark of -OCF₃ directed EAS, driven primarily by the steric impedance of the bulky trifluoromethoxy moiety against incoming electrophiles 3[3].

Reaction TypeSubstrateActive ElectrophileOrtho (%)Meta (%)Para (%)Relative Rate (vs. Benzene)
Nitration Ph-OCF₃NO₂⁺~5 - 10< 1> 90~0.2x (Slower)
Bromination Ph-OCF₃Br⁺~10 - 15< 1> 85Slower

Data synthesized from foundational EAS studies on trifluoromethoxybenzenes[1][2][3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind each operational step. Every described workflow functions as a self-validating system.

Protocol A: Regioselective Nitration of Trifluoromethoxybenzene

Nitration requires the in situ generation of the highly electrophilic nitronium ion (NO₂⁺) using a mixed acid system4[4]. Because the -OCF₃ group is deactivating, standard mild nitrating agents are insufficient, yet the exothermicity of mixed acids demands strict thermal control 5[5].

Causality & Step-by-Step Methodology:

  • Electrophile Generation : In a round-bottom flask, slowly add concentrated sulfuric acid (98%) to concentrated nitric acid (70%) at 0°C. Reasoning: H₂SO₄ protonates HNO₃, driving the dehydration to form the active NO₂⁺ electrophile. The ice bath prevents the thermal decomposition of the nitronium ion.

  • Substrate Addition : Introduce trifluoromethoxybenzene dropwise to the mixed acid while maintaining the temperature below 5°C. Reasoning: The reaction is highly exothermic. Runaway thermal events can lead to unselective dinitration or oxidative degradation5[5].

  • Reaction Propagation : Remove the ice bath and allow the mixture to stir at ambient temperature (20-25°C) for 2-4 hours. Reasoning: The deactivating nature of -OCF₃ requires ambient warming to overcome the activation energy barrier for the formation of the sigma complex.

  • Quenching and Isolation : Carefully pour the reaction mixture over crushed ice. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases. Reasoning: Ice quenching safely dissipates the heat of acid dilution. NaHCO₃ neutralizes residual mixed acids, preventing product degradation during concentration5[5].

Self-Validation System: The reaction's progress is validated by TLC. The quenching step inherently halts electrophilic generation, locking the product ratio. Final validation is achieved via GC-MS, where the dominance of the para-isomer confirms the predicted steric hindrance at the ortho positions.

Workflow N1 Prepare Mixed Acid (HNO3 + H2SO4) N2 Cool to 0°C (Control Exotherm) N1->N2 N3 Slow Addition of Ph-OCF3 N2->N3 N4 Stir & Monitor (TLC/GC) N3->N4 N5 Quench in Ice Water & Extract (DCM) N4->N5

Step-by-step experimental workflow for the nitration of trifluoromethoxybenzene.

Protocol B: Strategic Bromination (Overcoming Directing Effects)

Direct bromination of trifluoromethoxybenzene predominantly yields 1-bromo-4-(trifluoromethoxy)benzene due to the ortho/para directing nature of the oxygen lone pairs 6[6]. If the meta-isomer (e.g., 1-bromo-3-(trifluoromethoxy)benzene) is required for downstream cross-coupling, direct EAS fails.

Strategic Workaround (Auxiliary Group Strategy): To achieve meta-bromination relative to the -OCF₃ group, researchers must utilize a removable directing group, such as an amine 6[6].

  • Starting Material : Begin with 4-(trifluoromethoxy)aniline. The strongly activating -NH₂ group dominates the directing effects, forcing the incoming bromine to its ortho position (which is meta to the -OCF₃ group).

  • Bromination : React the aniline derivative with N-bromosuccinimide (NBS) in a weak acid medium (e.g., acetic acid, pKa > 4) at room temperature. Reasoning: NBS in weak acid provides a controlled release of Br⁺ without over-activating the ring, preventing polybromination7[7].

  • Deamination : Remove the auxiliary -NH₂ group via diazotization (using NaNO₂/HCl) followed by reduction (using hypophosphorous acid, H₃PO₂). Reasoning: This traceless directing strategy yields the otherwise inaccessible 1-bromo-3-(trifluoromethoxy)benzene with high regiocontrol6[6].

Self-Validation System: The use of a weak acid prevents the premature degradation of the starting material. The successful removal of the auxiliary amine is validated by the disappearance of the N-H stretch in FTIR and the specific coupling constants in ¹H-NMR confirming meta-substitution, confirming the traceless nature of the directing group.

References

  • Beilstein Journals - Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Benchchem - An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent.
  • Benchchem - A Comparative Analysis of Ortho- and Para-Trifluoromethoxy Group Directing Effects in Electrophilic Aromatic Substitution.
  • Benchchem - Application Notes and Protocols: Nitration of Trifluoromethoxybenzene Derivatives.
  • Google Patents - WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
  • Science Revision - Electrophilic substitution-Nitration of aromatic rings.

Sources

Protocols & Analytical Methods

Method

Application Note: Sonogashira Cross-Coupling of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the efficient C(sp²)–C(sp) cross-coupling of a s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the efficient C(sp²)–C(sp) cross-coupling of a sterically and electronically complex aryl bromide.

Substrate Profiling & Mechanistic Causality

The successful functionalization of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene requires a precise understanding of its electronic landscape. The oxidative addition of Palladium(0) into the C–Br bond is the rate-limiting step in this catalytic cycle.

  • Electronic Deactivation: The isobutoxy moiety at position 1 exerts a strong resonance-donating (+M) effect directly para to the bromide. This significantly increases the electron density of the C–Br bond, creating an energetic barrier to Pd(0) insertion .

  • Inductive Compensation: The trifluoromethoxy (-OCF₃) group at position 2 exerts an inductive electron-withdrawing (-I) effect. However, because it is positioned meta to the bromide, its activating influence is weak and fails to fully offset the deactivating +M effect of the alkoxy group.

Because this substrate behaves as an electron-rich, moderately deactivated aryl bromide, classical Sonogashira conditions often stall at room temperature, necessitating elevated thermal conditions and highly tuned electron-rich ligands to force the reaction forward .

Strategic Catalyst Selection: Copper-Free vs. Classical

In a classical Sonogashira coupling, copper(I) salts are utilized to generate a highly reactive copper acetylide intermediate that undergoes transmetalation with the Pd(II) complex . However, applying classical Cu-catalyzed conditions to 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene introduces a critical failure mode: Glaser Homocoupling . Because the deactivated C–Br bond requires heating (80 °C), the presence of copper rapidly catalyzes the oxidative dimerization of the terminal alkyne, consuming the coupling partner and severely complicating downstream purification.

The Solution: A Copper-Free Palladium/Buchwald Ligand System. By utilizing XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) in combination with Pd(OAc)₂, we bypass the need for copper . The electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition, while the bulky biphenyl backbone forces the Pd(II) centers close together, drastically accelerating the final reductive elimination step.

Mechanism Pd0 Pd(0)-XPhos Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Aryl Bromide (Rate-Limiting) PiComp π-Alkyne-Pd(II) Complex OxAdd->PiComp Terminal Alkyne Acetylide Palladium Acetylide Intermediate PiComp->Acetylide Base (Cs2CO3) - HCO3-, -Cs+ Acetylide->Pd0 Reductive Elimination Product Coupled Product Acetylide->Product Product Release

Fig 1: Copper-free Sonogashira catalytic cycle highlighting the role of XPhos and base.

Quantitative Reaction Metrics

The following table summarizes the causal differences in reaction metrics when applying modern vs. classical conditions to this specific substrate.

ParameterProtocol A: Copper-Free (Optimized)Protocol B: Classical (Baseline)
Catalyst Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand XPhos (4 mol%)None (PPh₃ inherent)
Co-Catalyst NoneCuI (10 mol%)
Base Cs₂CO₃ (2.0 equiv)Diisopropylamine (Solvent/Base)
Solvent Acetonitrile (MeCN)DMF / DIPA (1:1)
Temperature 80 °C80 °C
Alkyne Equivalents 1.1 - 1.2 equiv1.5 - 2.0 equiv (due to homocoupling)
Expected Yield > 85%60 - 70%
Primary Byproduct Protodehalogenation (Trace)Glaser Homocoupling (Significant)

Self-Validating Experimental Protocols

Protocol A: Copper-Free Sonogashira (Recommended)

This protocol utilizes a self-validating feedback loop. Visual cues and analytical checkpoints are embedded to ensure reaction integrity.

Reagents:

  • 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene: 1.0 mmol (313.1 mg)

  • Terminal Alkyne (e.g., Phenylacetylene): 1.2 mmol

  • Pd(OAc)₂: 0.02 mmol (4.5 mg)

  • XPhos: 0.04 mmol (19.1 mg)

  • Cs₂CO₃ (finely milled): 2.0 mmol (651.6 mg)

  • Anhydrous Acetonitrile (MeCN): 5.0 mL

Step-by-Step Methodology:

  • Atmospheric Control: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and Cs₂CO₃. Seal the flask with a septum and purge with Argon for 5 minutes.

  • Substrate Addition: Dissolve the aryl bromide in 5.0 mL of anhydrous MeCN. Inject this solution into the Schlenk flask via syringe.

  • Degassing (Critical Step): Sparge the mixture with Argon for 10 minutes. Causality: O₂ rapidly oxidizes the electron-rich XPhos ligand to an inactive phosphine oxide, killing the catalytic cycle.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 80 °C.

    • Self-Validation Checkpoint 1: Within 15-30 minutes, the suspension should transition from a pale yellow to a deep red/brown homogeneous solution, visually confirming the reduction of Pd(II) to the active Pd(0) species.

  • In-Process Control (IPC): After 4 hours, extract a 10 µL aliquot, dilute in 1 mL MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: The starting aryl bromide exhibits a distinct 1:1 isotopic doublet at its molecular weight due to the natural abundance of ⁷⁹Br and ⁸¹Br. The complete disappearance of this doublet serves as definitive proof of substrate conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with distilled water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Setup (Inert Atmosphere) Step2 2. Solvent Degassing (Sparging / FPT) Step1->Step2 Step3 3. Thermal Activation (80 °C, 4-8 h) Step2->Step3 IPC 4. IPC (LC-MS) Conversion > 95%? Step3->IPC Adjust Add Catalyst / Time IPC->Adjust No Workup 5. Aqueous Workup & Extraction IPC->Workup Yes Adjust->Step3

Fig 2: Self-validating experimental workflow with integrated LC-MS decision gates.

Troubleshooting Logic

  • Issue: Incomplete Conversion (< 50%) after 8 hours.

    • Root Cause: Catalyst deactivation via oxidation or insufficient basicity.

    • Intervention: Ensure Cs₂CO₃ is finely milled (surface area is critical for heterogeneous bases in MeCN). Verify the argon line is free of moisture. Spike the reaction with an additional 1 mol% Pd(OAc)₂ / 2 mol% XPhos.

  • Issue: High levels of Alkyne Homocoupling.

    • Root Cause: Trace copper contamination (if using shared glassware) or oxygen ingress.

    • Intervention: Acid-wash glassware prior to use. Strictly adhere to the 10-minute Argon sparging protocol prior to heating.

References

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst Source: ACS Omega URL:[Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Sonogashira coupling Source: Wikipedia URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL:[Link]

Application

Application Notes &amp; Protocols: Strategic Implementation of Stille Coupling for the Functionalization of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

Introduction: A Building Block of Strategic Importance In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular desig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention as a bioisostere for other functional groups, offering a unique combination of high electronegativity, metabolic stability, and increased lipophilicity.[1][2] The subject of this guide, 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene , is a highly valuable building block that marries the desirable electronic properties of the trifluoromethoxy group with the synthetic versatility of an aryl bromide. The presence of the isobutoxy group further allows for modulation of physicochemical properties such as solubility and lipophilicity.

The bromine atom serves as a reliable synthetic handle for palladium-catalyzed cross-coupling reactions, one of the most powerful C-C bond-forming methodologies in contemporary organic synthesis. Among these, the Stille coupling offers a robust and versatile platform for linking this aryl bromide to a wide array of organostannane coupling partners.[3][4] This reaction is noted for its tolerance of a broad range of functional groups, making it exceptionally suitable for the late-stage functionalization of complex molecules.[5][6]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene in Stille cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer insights into reaction optimization and troubleshooting.

The Stille Coupling: Mechanistic Considerations

The Stille reaction is a palladium-catalyzed process that couples an organic electrophile (in this case, our aryl bromide) with an organostannane.[4] The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Stille_Mechanism pd0 Pd(0)L₂ Active Catalyst oa_intermediate Ar-Pd(II)(Br)L₂ Oxidative Adduct pd0->oa_intermediate Oxidative Addition trans_intermediate Ar-Pd(II)(R')L₂ Transmetalation Product oa_intermediate->trans_intermediate Transmetalation snx X-Sn(R₃) oa_intermediate->snx trans_intermediate->pd0 Reductive Elimination product Ar-R' Coupled Product trans_intermediate->product arbr Ar-Br (4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene) arbr->oa_intermediate rsn R'-Sn(R₃) Organostannane rsn->oa_intermediate

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Expert Insights on Causality:

  • Oxidative Addition: This is often the rate-determining step. The electronic nature of the aryl bromide is critical. While the isobutoxy group is electron-donating, the trifluoromethoxy group is strongly electron-withdrawing.[1] This electronic push-pull system can modulate the reactivity of the C-Br bond, generally rendering it sufficiently reactive for oxidative addition to a Pd(0) center.

  • Transmetalation: This step involves the transfer of an organic group (R') from the organostannane to the palladium center. The rate of this step is influenced by the ligands on palladium and the nature of the R' group on the tin reagent. For aryl stannanes, this step can be slow; the use of more polar solvents like DMF or the addition of copper(I) salts can facilitate this process.[5]

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. This step is typically fast, especially for forming biaryl compounds.

Application Notes: Strategy and Optimization

Why Choose Stille Coupling?

While other cross-coupling reactions like Suzuki or Negishi are prevalent, the Stille coupling offers distinct advantages, particularly in complex syntheses. Organostannanes are stable to air and moisture, can be purified by chromatography, and are often commercially available or readily synthesized.[5][7] This stability translates to high functional group tolerance, often obviating the need for protecting groups on acidic or basic moieties.[5][6] However, a significant drawback is the toxicity of organotin compounds and the challenge of removing stoichiometric tin byproducts from the final product.[3][8]

Selecting the Right Catalytic System

The choice of palladium source and ligand is paramount for a successful reaction.

  • Palladium Precatalyst: Standard Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are highly effective and commonly used.[9] Alternatively, a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used in combination with an external phosphine ligand, which generates the active Pd(0) catalyst in situ.[9]

  • Ligands: For a relatively unhindered substrate like 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene, triphenylphosphine (PPh₃) is often a sufficient and cost-effective choice. If oxidative addition proves sluggish, more electron-rich and bulky biaryl phosphine ligands (e.g., Buchwald ligands like BrettPhos) can significantly enhance catalytic activity.[10][11]

The Organostannane Coupling Partner

The Stille reaction accommodates a wide variety of organostannanes. The key principle is the differential rate of group transfer from the tin atom. The transfer rate typically follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl >> alkyl.[8] This allows for the use of trialkylstannanes (e.g., tributyl- or trimethylstannanes), where the alkyl groups act as non-transferable "dummy" ligands.[5]

Organostannane Partner Resulting Structure Typical Application
Aryl-SnBu₃BiarylMedicinal Chemistry Scaffolds
Vinyl-SnBu₃StyrenylPolymer & Materials Science
Alkynyl-SnBu₃ArylacetyleneNatural Product Synthesis
Heteroaryl-SnBu₃Aryl-HeteroarylDrug Discovery
Reaction Parameters
  • Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and DMF are the most common choices. Toluene is excellent for general-purpose couplings, while the higher polarity of DMF can sometimes accelerate the transmetalation step.

  • Temperature: Reactions are typically heated, often between 80-110 °C, to drive the catalytic cycle.[9] Microwave irradiation can also be employed to significantly reduce reaction times.

  • Additives: In cases where the reaction is slow, the addition of stoichiometric amounts of copper(I) iodide (CuI) can have a dramatic accelerative effect, although the precise mechanism is still debated. Lithium chloride (LiCl) is also known to promote challenging couplings.

Experimental Protocols

Disclaimer: These protocols are representative and should be adapted based on the specific organostannane used. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Organotin compounds are toxic and should be handled with extreme care.

General Protocol for Stille Coupling

This protocol describes a typical small-scale reaction for coupling 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene with a generic organostannane partner (e.g., tributyl(phenyl)stannane).

Stille_Workflow prep 1. Reagent Preparation - Dry/degas solvent - Weigh reactants setup 2. Reaction Setup - Add solid reagents to flask - Purge with N₂/Ar prep->setup addition 3. Solvent/Reagent Addition - Add solvent via syringe - Add liquid organostannane setup->addition reaction 4. Reaction Execution - Heat to 100 °C - Monitor by TLC/LC-MS addition->reaction workup 5. Workup & Tin Removal - Cool to RT - Aqueous KF wash - Extraction reaction->workup purify 6. Purification - Silica gel chromatography workup->purify analyze 7. Analysis - NMR, MS purify->analyze

Caption: A typical experimental workflow for the Stille reaction.

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and any solid additives (e.g., CuI, 1.0 equiv).

    • Seal the flask with a septum, and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., Toluene, 0.1 M concentration relative to the aryl bromide) via syringe.

    • Add the organostannane partner (1.1-1.3 equiv) via syringe. If the organostannane is a solid, it should be added in the previous step with the other solids.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at the desired temperature (typically 90-110 °C).

    • Stir the reaction vigorously for the prescribed time (typically 4-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots.

  • Workup and Purification:

    • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

    • Crucial Step (Tin Removal): Dilute the reaction mixture with an organic solvent like ethyl acetate. To remove the tributyltin bromide byproduct, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[9] Stir this biphasic mixture vigorously for at least 1 hour. A precipitate of tributyltin fluoride will form, which can be removed by filtration through a pad of celite.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure coupled product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality solvent/reagents.Use a fresh bottle of catalyst or a different ligand. Ensure the solvent is anhydrous and thoroughly degassed. Increase the reaction temperature.
Stalled Reaction Oxidative addition or transmetalation is slow.Switch to a more electron-rich ligand (e.g., a Buchwald ligand). Add CuI (1.0 equiv) to promote transmetalation.
Formation of Homocoupled Byproduct (Ar-Ar) Presence of oxygen; Catalyst decomposition.Ensure the reaction is run under a strictly inert atmosphere. Use freshly degassed solvents.
Difficulty Removing Tin Byproducts Incomplete KF wash.Increase the duration and vigor of the KF wash. Repeat the wash if necessary. A final filtration through a silica plug with a triethylamine-doped eluent can also be effective.[9]

Conclusion

4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is a synthetically powerful building block for introducing the valuable trifluoromethoxy pharmacophore into target molecules. The Stille cross-coupling reaction provides a reliable and highly versatile method for its functionalization. By carefully selecting the catalytic system and optimizing reaction conditions, researchers can efficiently generate a diverse array of novel compounds. While the toxicity of tin reagents necessitates careful handling and purification, the broad functional group tolerance of the Stille coupling often makes it the method of choice for complex synthetic challenges in drug discovery and materials science.

References

  • Buchwald, S. L., & Mauger, C. (2019). A palladium-catalyzed cross-coupling of aryl chlorides/bromides with TMSCF2H is described. The Journal of Organic Chemistry. Available at: [Link]

  • Hartwig, J. F., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

  • Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Li, J., et al. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers. Available at: [Link]

  • Grushin, V. V., & Marshall, W. J. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. Available at: [Link]

  • Stille, J. K. (1997). The Stille Reaction. Organic Reactions. Available at: [Link]

  • Daniel, J., et al. (n.d.). Stille-type aryl–aryl cross-coupling catalysis using triarylphosphine ligands with electron-rich Fe(ii)-alkynyl substituents. New Journal of Chemistry. Available at: [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Available at: [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Available at: [Link]

  • Hartwig, J. F., & Brusoe, A. T. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Available at: [Link]

  • Professor Dave Explains. (2021). Stille Reaction. YouTube. Available at: [Link]

  • Espinet, P., & Casado, A. L. (2015). THE STILLE REACTION, 38 YEARS LATER. CORE. Available at: [Link]

  • SynArchive. (n.d.). Stille Coupling. Available at: [Link]

  • Böhm, H.-J., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • J. Braz. Chem. Soc. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

Sources

Method

Application Note: 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene in Medicinal Chemistry &amp; Drug Discovery

Executive Summary The strategic incorporation of highly functionalized aromatic building blocks is a cornerstone of modern hit-to-lead optimization. 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is a privileged, multi-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of highly functionalized aromatic building blocks is a cornerstone of modern hit-to-lead optimization. 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is a privileged, multi-functional scaffold designed to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities in drug candidates. By combining a versatile cross-coupling handle (aryl bromide) with two distinct lipophilic modulators (isobutoxy and trifluoromethoxy groups), this building block allows medicinal chemists to rapidly explore chemical space, enhance metabolic stability, and drive target binding affinity.

This application note details the structural rationale, physicochemical advantages, and validated synthetic protocols for deploying this compound in transition-metal-catalyzed cross-coupling workflows.

Structural Rationale & Physicochemical Profiling (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen before executing a synthesis. The architecture of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene offers a highly specific synergistic effect:

The Trifluoromethoxy (-OCF₃) Advantage

Located at the 2-position, the -OCF₃ group is frequently referred to as a "super-halogen" or "super-methoxy" group[1]. It is highly electron-withdrawing by induction while simultaneously providing significant lipophilicity (Hansch π value +1.04). The robust C–F bonds make the -OCF₃ group highly resistant to oxidative degradation by Cytochrome P450 (CYP) enzymes, a common metabolic hotspot in drug discovery[2]. Its orthogonal conformation relative to the benzene ring also allows it to uniquely fill lipophilic pockets in target proteins without the planar steric clash typical of standard methoxy groups[2].

The Isobutoxy Modulation

The 1-isobutoxy group serves a dual purpose. First, the branched aliphatic chain provides significant steric bulk, which can be leveraged to increase the residence time of the drug-target complex by anchoring into deep hydrophobic binding sites. Second, it acts as a mild electron-donating group via resonance (+M effect), which balances the strong electron-withdrawing nature of the adjacent -OCF₃ group.

The Aryl Bromide Reactivity Handle

At the 4-position, the bromine atom is primed for , which are among the most utilized transformations in medicinal chemistry[3]. Mechanistic Insight: Unlike ortho-substituted aryl halides, the bromine at the 4-position experiences minimal steric shielding from the 1-isobutoxy and 2-trifluoromethoxy groups. Electronically, the para-isobutoxy group exerts a mild electron-donating effect, while the meta-trifluoromethoxy group provides a strong inductive electron-withdrawing pull. This "push-pull" dynamic results in a moderately activated C–Br bond. Consequently, oxidative addition proceeds smoothly with standard Pd(0) catalysts, eliminating the need for highly specialized, sterically demanding ligands that are typically required for ortho-substituted systems.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity C–C and C–N bond formation.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol describes the coupling of the scaffold with a standard aryl/heteroaryl boronic acid to generate biaryl systems, a ubiquitous motif in modern pharmaceuticals[3].

Reagents & Equipment:

  • 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl bromide, boronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath.

  • In-Process Monitoring: Stir for 4–6 hours. Monitor via LC-MS (UV 254 nm) and TLC (Hexanes/EtOAc 9:1). The starting aryl bromide typically elutes with an Rf​ of ~0.75, while biaryl products will appear lower ( Rf​ 0.4–0.6). Note: Due to the -OCF₃ group, ESI+ ionization may be weak; rely on the UV trace for accurate conversion metrics.

  • Workup & Isolation: Cool to room temperature. Dilute with water (10 mL) and extract with Heptane or MTBE (3 × 15 mL). Causality: The high lipophilicity of the fluorinated product dictates the use of non-polar extraction solvents (like Heptane) to efficiently partition the product away from polar Pd-salts and dppf ligand oxides.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Used to append solubilizing aliphatic amines (e.g., morpholine, piperazine) to the lipophilic core.

Reagents & Equipment:

  • 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.06 equiv, 6 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene (8 mL), anhydrous and degassed.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon atmosphere, combine the aryl bromide, Pd₂(dba)₃, XPhos, and Cs₂CO₃ in a sealed vial.

  • Amine Addition: Inject the amine and anhydrous Toluene.

  • Heating: Heat the mixture at 100 °C for 8–12 hours. Causality: XPhos is selected because its electron-rich, bulky biphenyl structure accelerates reductive elimination, preventing competitive β -hydride elimination which would yield the undesired dehalogenated byproduct.

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble inorganic salts and bulk palladium. Wash the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or basic alumina chromatography to isolate the pure aniline derivative.

Quantitative Data Summary

The table below summarizes expected yields and optimized conditions for various cross-coupling trajectories utilizing this specific scaffold.

Reaction TypeCoupling PartnerCatalyst / Ligand SystemBase & SolventTemp / TimeExpected Yield
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O90 °C, 4 h88–94%
Suzuki-Miyaura 3-Pyridylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:EtOH:H₂O100 °C, 6 h78–85%
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosCs₂CO₃ / Toluene100 °C, 8 h82–89%
Buchwald-Hartwig Primary Alkyl AminePd(OAc)₂ / BINAPNaOtBu / Dioxane90 °C, 12 h70–76%

Mechanistic & Workflow Visualizations

To fully conceptualize the integration of this building block into a medicinal chemistry program, the following diagrams map out the catalytic mechanism and the broader drug discovery workflow.

SuzukiCycle Precatalyst Pd(0) Active Catalyst OxAddition Oxidative Addition (Ar-Br Cleavage) Precatalyst->OxAddition 4-Bromo-1-isobutoxy- 2-(trifluoromethoxy)benzene Transmetalation Transmetalation (Boronic Acid Transfer) OxAddition->Transmetalation Base / R-B(OH)2 RedElimination Reductive Elimination (Product Release) Transmetalation->RedElimination Halide Exchange RedElimination->Precatalyst C-C Bond Formation

Catalytic cycle of Pd-mediated Suzuki-Miyaura cross-coupling for the aryl bromide building block.

Workflow Design Rational Drug Design (Lipophilicity & Stability Needs) Scaffold Scaffold Selection 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene Design->Scaffold Synthesis Parallel Cross-Coupling (Suzuki / Buchwald-Hartwig) Scaffold->Synthesis Screening In Vitro ADME & Potency (CYP450 Resistance Check) Synthesis->Screening

Hit-to-lead medicinal chemistry workflow leveraging the fluorinated aryl bromide scaffold.

References

  • Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Impact of Cross-Coupling Reactions in Drug Discovery and Development." Chemical Reviews.[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel APIs using 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

Abstract This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benze...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene as a pivotal building block in the synthesis of novel Active Pharmaceutical Ingredients (APIs). This document delves into the strategic application of this versatile reagent in key palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. A hypothetical, yet representative, multi-step synthesis of a kinase inhibitor scaffold is presented to illustrate the practical application of this building block in a drug discovery context.

Introduction: The Strategic Value of the 1-Isobutoxy-2-(trifluoromethoxy)phenyl Moiety in API Design

The design and synthesis of novel APIs is a cornerstone of pharmaceutical development, with a continuous demand for molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy (-OCF₃) group has emerged as a highly desirable substituent in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability of drug candidates. Concurrently, the isobutoxy group provides a non-polar, sterically significant feature that can be tailored for specific binding pocket interactions.

4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene serves as an exemplary starting material, combining the advantageous -OCF₃ and isobutoxy functionalities with a strategically placed bromine atom. This bromine atom is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, allowing for the facile construction of complex molecular architectures.[1][2][3][4]

This guide will provide detailed protocols for these key transformations, followed by a practical application in the synthesis of a hypothetical kinase inhibitor, a class of drugs with significant therapeutic importance.[5][6]

Physicochemical Properties and Safety Information

A thorough understanding of the physical and safety properties of starting materials is paramount for the safe and effective execution of any synthetic protocol.

Table 1: Physicochemical and Safety Data for 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene and Related Compounds

PropertyData for Similar CompoundsCitation
Appearance Clear Liquid[7]
Physical State Liquid[7]
Boiling Point 54 - 56 °C[7]
Flash Point 67 °C[7]
Hazards Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]
Handling Precautions Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[7][9]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Note: The data presented is for structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene upon acquisition.

Core Synthetic Protocols

The following protocols are generalized based on established methodologies for analogous aryl bromides and should be optimized for the specific substrate and coupling partner.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, which are prevalent in many APIs.[10]

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • Materials:

    • 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

    • Arylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equivalents)

    • Anhydrous toluene and water (10:1 mixture)

    • Schlenk flask and standard glassware for inert atmosphere techniques

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

    • Stir the reaction mixture vigorously and heat to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the aryl bromide to the palladium center and facilitating the reductive elimination step.[11] The use of a phosphate base in a biphasic solvent system is a common and effective condition for Suzuki couplings.[3]

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Boronic Acid, and Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvents B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for the synthesis of arylamines, a common motif in kinase inhibitors and other APIs.[12][13]

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine

  • Materials:

    • 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

    • Primary amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • Xantphos (3 mol%)

    • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

    • Anhydrous 1,4-dioxane

    • Sealed tube and standard glassware for inert atmosphere techniques

  • Procedure:

    • To a sealable reaction tube, add 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (1.5 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous 1,4-dioxane (5 mL) followed by the primary amine (1.2 mmol).

    • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by column chromatography.

Causality: The Pd₂(dba)₃/Xantphos catalyst system is highly effective for the amination of aryl bromides.[14][15] Xantphos, a bidentate ligand with a large bite angle, promotes the reductive elimination step, which is often rate-limiting.[15] Cesium carbonate is a strong, yet non-nucleophilic base suitable for this transformation.[14]

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is an efficient method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.[16][17]

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

  • Materials:

    • 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

    • Terminal alkyne (1.5 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N) (3.0 equivalents)

    • Anhydrous tetrahydrofuran (THF)

    • Schlenk flask and standard glassware for inert atmosphere techniques

  • Procedure:

    • To a Schlenk flask, add 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (10 mL) and Et₃N (3.0 mmol).

    • Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Causality: The classic Sonogashira conditions involve a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16] Triethylamine acts as both the base and a solvent in some cases.[16]

Heck Reaction: C-C (alkene) Bond Formation

The Heck reaction allows for the arylation of alkenes, providing access to substituted styrenes and other vinylated aromatics.[4][18]

Protocol 4: Heck Reaction with an Alkene

  • Materials:

    • 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

    • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

    • Triethylamine (Et₃N) (1.5 equivalents)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Sealed tube

  • Procedure:

    • To a sealable reaction tube, add 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene (1.0 mmol), Pd(OAc)₂ (0.01 mmol), and P(o-tol)₃ (0.02 mmol).

    • Add anhydrous DMF (5 mL), Et₃N (1.5 mmol), and the alkene (1.5 mmol).

    • Seal the tube and heat to 100-140 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Causality: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.[1] The choice of a phosphine ligand and a suitable base is critical for the efficiency of the reaction.[18]

Application Example: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

To demonstrate the utility of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene, we present a hypothetical synthesis of a 4-amino-5-aryl-pyrrolo[2,1-f][1][12][14]triazine, a scaffold found in several kinase inhibitors.

Hypothetical Target API: 4-(4-aminophenyl)-5-(1-isobutoxy-2-(trifluoromethoxy)phenyl)pyrrolo[2,1-f][1][12][14]triazine

Synthetic Scheme Overview

API_Synthesis A 4-Bromo-1-isobutoxy- 2-(trifluoromethoxy)benzene B Suzuki Coupling (Protocol 1) A->B C Intermediate 1: Borylated Pyrrolotriazine B->C D Buchwald-Hartwig Amination (Protocol 2) C->D E Intermediate 2: Amino-substituted Pyrrolotriazine D->E F Final API E->F

Caption: Synthetic pathway to a hypothetical kinase inhibitor.

Step 1: Suzuki-Miyaura Coupling

The synthesis would commence with a Suzuki-Miyaura coupling between 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene and a suitable borylated pyrrolo[2,1-f][1][12][14]triazine core, following a protocol similar to Protocol 1. This would install the key 1-isobutoxy-2-(trifluoromethoxy)phenyl moiety onto the heterocyclic scaffold.

Step 2: Buchwald-Hartwig Amination

The resulting intermediate from Step 1, which would still contain a reactive halide on the pyrrolotriazine core, would then undergo a Buchwald-Hartwig amination with a protected aniline derivative (e.g., 4-amino-phenylboronic acid pinacol ester followed by deprotection, or directly with a suitable aniline), as outlined in a manner analogous to Protocol 2. This step would introduce the crucial amino-phenyl group often required for kinase hinge binding.

This multi-step sequence highlights how 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene can be effectively employed to rapidly assemble complex, drug-like molecules.

Conclusion

4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is a highly valuable and versatile building block for the synthesis of novel APIs. Its unique combination of a reactive bromine handle and desirable pharmacokinetic-modulating groups makes it an ideal starting material for a wide range of drug discovery programs. The protocols provided in this guide offer a solid foundation for the application of this reagent in key C-C and C-N bond-forming reactions, enabling the efficient construction of complex molecular architectures.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • RSC Publishing. The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table. [Link]

  • Google Patents. Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene.
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. [Link]

  • Vichem. Preparation and examination of novel kinase inhibitors for the treatment of cancer. [Link]

  • University of South Florida. Synthesis of[1][12][14]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. [Link]

  • Malaysian Journal of Chemistry. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • Agilent. 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Chem 115 Myers. The Suzuki Reaction. [Link]

  • PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • SciSpace. A General Protocol for Robust Sonogashira Reactions in Micellar Medium. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Organic Syntheses Procedure. SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. [Link]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • EurekAlert!. Patent awarded for compounds that inhibit biofilm formation and persistence. [Link]

  • Harvard Office of Technology Development. December 2015 patents. [Link]

  • PMC. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

Sources

Method

Application Note: Strategic Integration of the Trifluoromethoxy (-OCF3) Group in Agrochemical Synthesis

Introduction & Mechanistic Rationale The trifluoromethoxy (-OCF3) group has revolutionized the design of modern agrochemicals and pharmaceuticals. Characterized by its unique orthogonal conformation relative to an arene...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The trifluoromethoxy (-OCF3) group has revolutionized the design of modern agrochemicals and pharmaceuticals. Characterized by its unique orthogonal conformation relative to an arene ring, this functional group minimizes electronic repulsion while maximizing target binding affinity1[1].

In agrochemical development, the primary causality for selecting the -OCF3 group over traditional halogens or methoxy groups lies in its exceptional physicochemical profile. It possesses a high electronegativity (χ = 3.7) and an outstanding lipophilicity (Hansch parameter π = 1.04), which significantly enhances cuticular penetration in insects and translaminar mobility in plant tissues2[2]. Furthermore, the strong C-F bonds within the -OCF3 moiety provide profound metabolic stability, shielding the active ingredient from rapid oxidative degradation by cytochrome P450 enzymes in the field.

Table 1: Physicochemical Comparison of Key Substituents
SubstituentHansch Lipophilicity (π)Electronegativity (χ)Electronic Effect
-OCH3 -0.202.8Electron-donating
-CF3 0.883.3Electron-withdrawing
-OCF3 1.043.7Electron-withdrawing
-SCF3 1.44~2.7Electron-withdrawing

Quantitative data demonstrating the superior lipophilicity of -OCF3 compared to -CF3 and -OCH33[3].

Strategic Workflows in Late-Stage Trifluoromethoxylation

Historically, the de novo synthesis of -OCF3 compounds required highly toxic and corrosive reagents (e.g., HF/SbF5) and lacked functional group tolerance. Modern synthetic workflows have shifted toward late-stage functionalization, enabling the direct installation of the -OCF3 group onto complex agrochemical scaffolds4[4].

G Start1 Alcohols / Phenols Reagent1 Togni Reagent II (Electrophilic) Start1->Reagent1 O-Trifluoromethylation Start2 Alkyl Halides Reagent2 TFBO / Base (Nucleophilic) Start2->Reagent2 Nucleophilic Attack Start3 N-Hydroxyanilines Reagent3 Togni II + Heat (Radical / Migration) Start3->Reagent3 O-CF3 then [1,3]-Migration Prod1 Aryl/Alkyl-OCF3 (Direct O-CF3) Reagent1->Prod1 Prod2 Alkyl-OCF3 (Substitution) Reagent2->Prod2 Prod3 Ortho-OCF3 Anilines (Rearrangement) Reagent3->Prod3

Synthetic pathways for late-stage trifluoromethoxylation in agrochemical design.

Validated Experimental Protocols

Protocol A: Synthesis of Ortho-Trifluoromethoxylated Anilines via [1,3]-Migration

Anilines are ubiquitous building blocks in herbicides and fungicides. This two-step protocol utilizes a radical O-trifluoromethylation followed by a thermally induced OCF3-migration, providing a self-validating, regioselective route to ortho-OCF3 anilines 5[5].

Causality & Experimental Design:

  • Degassing (Freeze-Pump-Thaw): The initial O-trifluoromethylation proceeds via an oxygen-sensitive radical mechanism. Failure to strictly degas the solvent results in radical quenching and drastically reduced yields.

  • Cs2CO3 Catalyst: Acts as a mild base to deprotonate the N-hydroxy group, facilitating attack on the hypervalent iodine of Togni reagent II.

  • Nitromethane Solvent (Step 2): The high polarity of nitromethane stabilizes the transition state during the heterolytic N-O bond cleavage and subsequent [1,3]-migration at 120 °C.

Step-by-Step Methodology:

  • Solvent Preparation: Distill chloroform (CHCl3) from CaH2 under a nitrogen atmosphere. Perform three freeze-pump-thaw cycles to ensure complete oxygen removal.

  • O-Trifluoromethylation: In a nitrogen-filled glovebox, combine methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.2 equiv), and Cs2CO3 (0.1 equiv) in the degassed CHCl3.

  • Reaction Monitoring: Stir the mixture at room temperature (20 °C) for 12 hours. Validate completion via TLC (disappearance of the N-hydroxy starting material).

  • Intermediate Isolation: Filter the mixture through a short pad of Celite to remove inorganic salts. Concentrate in vacuo and purify via flash chromatography to isolate the N-(trifluoromethoxy)acetamido intermediate.

  • Thermal Migration: Transfer the purified intermediate (1.0 equiv) into a heavy-walled 50 mL pressure vessel. Add nitromethane to achieve a 1.00 M concentration and seal the vessel securely.

  • Rearrangement: Heat the reaction mixture at 120 °C behind a safety blast shield for 20 hours.

  • Final Workup: Cool the vessel to room temperature, evaporate the nitromethane, and purify the resulting ortho-trifluoromethoxylated aniline derivative via silica gel chromatography.

Mechanism N1 N-Hydroxyacetamido Arene N2 Togni Reagent II + Cs2CO3 (Radical O-Trifluoromethylation) N1->N2 N3 N-(Trifluoromethoxy)acetamido Intermediate N2->N3 RT, CHCl3 (Degassed) N4 Thermal Cleavage (120 °C) N-O Bond Scission N3->N4 Nitromethane N5 [1,3]-OCF3 Migration N4->N5 Solvent Cage Effect N6 Ortho-OCF3 Aniline Derivative N5->N6 Regioselective Rearrangement

Mechanistic workflow of radical O-trifluoromethylation and subsequent [1,3]-migration.

Protocol B: Silver-Free Nucleophilic Trifluoromethoxylation of Alkyl Halides

For aliphatic agrochemical targets, nucleophilic substitution using bench-stable reagents like (E)-O-trifluoromethyl-4-tert-butyl-benzaldoxime (TFBO) provides a scalable, silver-free alternative6[6].

Causality & Experimental Design:

  • TFBO Reagent: Provides a stable source of the CF3O⁻ anion when activated by a base, circumventing the dangerous autogenous pressure generated by in situ generation from trifluoromethyl triflate7[7].

  • NMO Quenching: 4-methylmorpholine N-oxide (NMO) is deliberately added at the end of the reaction to oxidize and scavenge unreacted alkyl halides, transforming them into easily separable polar byproducts, thus self-validating the purity of the highly lipophilic target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a N2-filled glovebox, add the target alkyl halide (1.00 equiv) and TFBO (5.00 equiv) to a 15.0 mL sealed vial.

  • Activation: Add anhydrous dimethylacetamide (DMA, 2.00 mL) and Cs2CO3 (3.50 equiv). The strong base is essential to release the CF3O⁻ nucleophile from the TFBO reagent.

  • Substitution: Seal the vial, remove it from the glovebox, and stir the mixture at 70 °C for 16 hours.

  • Scavenging: Cool the reaction mixture to 50 °C. Add NMO (2.00 equiv) and stir for an additional 2 hours to neutralize any remaining electrophiles.

  • Isolation: Filter the mixture to remove insoluble cesium salts, concentrate in vacuo, and isolate the pure alkyl trifluoromethyl ether via silica gel chromatography.

Field Applications in Agrochemicals

The strategic incorporation of the -OCF3 group has led to the commercialization of highly potent agrochemicals8[8]:

  • Herbicides (e.g., Flucarbazone): The -OCF3 group optimizes the logP of the molecule, enhancing systemic transport through the plant's vascular system for superior pre- and post-emergence grass weed control.

  • Insecticides (e.g., Triflumuron): Operating as a chitin synthesis inhibitor, the lipophilic -OCF3 moiety drastically increases penetration through the rigid insect cuticle, lowering the required application rate and reducing environmental load3[3].

References

  • New synthetic approaches toward OCF3-containing compounds - Organic & Biomolecular Chemistry (RSC Publishing).4

  • Multigram Laboratory Scale Synthesis of α-Trifluoromethoxy Carbonyl Compounds - Organic Process Research & Development (ACS Publications). 7

  • New entries toward the synthesis of OCF3-containing molecules - Chemical Communications (RSC Publishing). 3

  • Advances in the Development of Trifluoromethoxylation Reagents - Molecules (MDPI). 8

  • Nucleophilic trifluoromethoxylation of alkyl halides without silver - Nature Communications (PMC - NIH). 6

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing). 1

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - Journal of Visualized Experiments (PMC - NIH). 2

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - SciSpace. 5

Sources

Application

Application Note: Arylboronic Acids as Privileged Building Blocks in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols Executive Summary In modern organic synthesis and drug discovery, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Executive Summary

In modern organic synthesis and drug discovery, the modular assembly of complex molecular architectures relies heavily on robust, predictable, and highly tolerant chemical building blocks. Among these, arylboronic acids and their derivatives stand out as privileged scaffolds. Characterized by their high stability, low toxicity, and exceptional functional group tolerance, organoboron compounds are a mainstay for constructing carbon–carbon (C–C) and carbon–heteroatom (C–X) bonds[1].

This application note provides an in-depth technical analysis of arylboronic acids as building blocks, detailing the mechanistic causality behind their reactivity, comparing various boron-based reagents, and providing self-validating experimental protocols for both Suzuki-Miyaura and Chan-Lam cross-coupling workflows. Furthermore, we explore advanced applications, including the integration of fluorinated aryl boronates in late-stage drug design[2].

Mechanistic Foundations & Causality

The utility of arylboronic acids is deeply rooted in the unique electronic properties of the boron atom. Possessing an empty p-orbital, boron acts as a mild Lewis acid. This characteristic is the primary driver for the activation of boronic acids in catalytic cycles.

The Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

The Suzuki-Miyaura reaction remains the premier method for biaryl synthesis. The causality of experimental choices in this reaction is directly tied to its three-step catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide bond. Electron-rich ligands (e.g., phosphines) accelerate this step by increasing the electron density on the palladium center.

  • Transmetalation (The Critical Role of Base): Arylboronic acids are inherently poor nucleophiles. The addition of a base (e.g., Na₂CO₃, K₃PO₄) is non-negotiable; the base coordinates to the empty p-orbital of the boron atom, forming a negatively charged, tetrahedral boronate complex [R−B(OH)3​]− . This "quaternization" significantly enhances the nucleophilicity of the aryl group, facilitating its transfer to the Pd(II) center.

  • Reductive Elimination: The two aryl groups couple to form the product, regenerating the Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA Oxidative Addition PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Cross-Coupled Product (Ar-Ar') PdII_TM->Product Boronic Arylboronic Acid + Base Boronic->PdII_TM Halide Aryl Halide (Ar-X) Halide->PdII_OA

Fig 1: The Suzuki-Miyaura catalytic cycle highlighting the role of base in transmetalation.

The Chan-Lam-Evans Heteroarylation (C–N / C–O Bond Formation)

While Suzuki coupling dominates C–C formation, the Chan-Lam coupling utilizes arylboronic acids to form C–N and C–O bonds under mild, room-temperature conditions[3]. This reaction relies on a Cu(II) catalyst (typically Cu(OAc)₂).

  • Causality of Open-Air Conditions: Unlike moisture- and air-sensitive Pd-catalyzed reactions, Chan-Lam couplings require atmospheric oxygen. Oxygen acts as the terminal oxidant, reoxidizing the inactive Cu(I) intermediate back to the catalytically active Cu(II) species, ensuring catalytic turnover.

Emerging Paradigms: Aryl Radical Transfer

Recent advancements have expanded the utility of arylboronic acids beyond traditional organometallic transmetalation. Under oxidative conditions (e.g., using Manganese(III) acetate or Iron/persulfate catalytic systems), arylboronic acids undergo oxidative carbon–boron bond cleavage to serve as highly reactive aryl radical precursors[4]. This radical transfer pathway opens new avenues for C–H functionalization in complex late-stage drug candidates.

Comparative Analysis of Boron Building Blocks

To optimize synthetic routes, researchers must select the appropriate boron derivative. The table below summarizes the quantitative and qualitative data for common boron building blocks used in organic synthesis.

Boron Reagent TypeGeneral StructureStabilityReactivity ProfilePrimary Application / Advantage
Boronic Acids Ar–B(OH)₂Moderate (Prone to trimerization to boroxines)HighStandard building block; highly atom-economical.
Pinacol Esters (BPin) Ar–B(pin)High (Bench-stable)Moderate (Requires stronger base activation)Excellent for isolation, storage, and purification via chromatography.
MIDA Boronates Ar–B(MIDA)Very HighLow (Masked until deprotected)Iterative cross-coupling; protects the boron group during orthogonal reactions.
Trifluoroborates Ar–BF₃KVery High (Air/Water stable)High (Slow release of active species)Ideal for aqueous cross-coupling and radical generation pathways.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Expected visual cues and mechanistic checkpoints are included to ensure experimental integrity.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl compounds using an arylboronic acid and an aryl bromide.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3 times) to prevent premature catalyst oxidation.

  • Solvent & Base Addition: Syringe in degassed Toluene (4.0 mL) and Ethanol (1.0 mL). Add an aqueous solution of Na₂CO₃ (2.0 M, 2.0 mL, 4.0 equiv).

    • Mechanistic Note: The biphasic Toluene/H₂O system dissolves both the organic substrates and the inorganic base, while Ethanol acts as a phase-transfer agent.

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours.

    • Validation Check: The reaction mixture typically turns from bright yellow to a dark brown/black solution, indicating the formation of Pd black as the catalyst completes its lifecycle.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Cu-Catalyzed Chan-Lam N-Arylation

Objective: N-arylation of a secondary amine using an arylboronic acid.

ChanLamWorkflow Step1 Reagent Prep Ar-B(OH)2 & Amine Step2 Catalyst Addition Cu(OAc)2 (10 mol%) Step1->Step2 Step3 Solvent & Base DCM, Pyridine, Open Air Step2->Step3 Step4 Reaction Stir at RT (12-24h) Step3->Step4 Step5 Purification Filtration & Chroma Step4->Step5

Fig 2: Experimental workflow for Cu-catalyzed Chan-Lam N-arylation under open-air conditions.

  • Preparation: In a round-bottom flask open to the air, combine the amine (1.0 equiv, 1.0 mmol), arylboronic acid (2.0 equiv, 2.0 mmol), and anhydrous Cu(OAc)₂ (0.1 equiv, 10 mol%).

  • Solvent & Base: Add Dichloromethane (DCM, 10 mL) followed by Pyridine (2.0 equiv, 2.0 mmol).

    • Mechanistic Note: Pyridine acts as an essential ligand for the copper center, tuning its redox potential and facilitating the transmetalation of the aryl group from boron to copper.

  • Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. Do not seal the flask; use a drying tube (e.g., Drierite) if ambient humidity is high, but ensure oxygen can enter the system.

    • Validation Check: The solution will transition from a pale blue/green to a deep blue or dark green hue as the active Cu(II)-amine-boronate complex forms.

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate and purify via silica gel chromatography.

Advanced Applications: Fluorinated Building Blocks in Drug Design

In contemporary medicinal chemistry, the strategic incorporation of fluorine is utilized to fine-tune lipophilicity, improve metabolic stability, and enhance target binding affinity[5]. Consequently, fluorinated aryl boronates have emerged as highly sought-after building blocks[2].

The synthesis of fluorinated building blocks must be compatible with multigram scale-up and tolerate sensitive functional groups[5]. Fluorinated aryl boronic acids (e.g., trifluoromethylphenylboronic acids or polyfluorinated variants) allow for the precise, late-stage introduction of fluoroaromatic motifs into complex drug scaffolds via the Suzuki-Miyaura coupling. Because the C–F bond is highly polarized and electron-withdrawing, fluorinated arylboronic acids often exhibit altered transmetalation kinetics; researchers must frequently employ more electron-rich palladium ligands (like XPhos or SPhos) and stronger bases (like Cs₂CO₃) to overcome the reduced nucleophilicity of the fluorinated boronate intermediate.

References

  • Fluorinated building blocks in drug design: new pathways and targets Taylor & Francis / Future Medicinal Chemistry URL:[Link][5]

  • Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis ResearchGate / Eur. J. Org. Chem. URL:[Link][3]

  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis ResearchGate / Advanced Synthesis & Catalysis URL:[Link][2]

  • Synthetic applications of arylboronic acid via an aryl radical transfer pathway Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][4]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives PMC / National Institutes of Health URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Bromobenzenes

Welcome to the Advanced Catalysis Support Hub. Coupling highly hindered ortho- and di-ortho-substituted bromobenzenes (e.g., 2,4,6-triisopropylbromobenzene) presents severe thermodynamic and kinetic hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Hub. Coupling highly hindered ortho- and di-ortho-substituted bromobenzenes (e.g., 2,4,6-triisopropylbromobenzene) presents severe thermodynamic and kinetic hurdles. Steric bulk impedes both the initial oxidative addition of Palladium(0) into the C-Br bond and the subsequent 1[1]. This guide provides diagnostic workflows, ligand selection matrices, and validated protocols to overcome these barriers.

Diagnostic Troubleshooting Hub

Before adjusting your protocol, you must identify which step of the catalytic cycle is failing. Use the decision tree below to diagnose your reaction based on GC-MS or LC-MS data.

Workflow Start Low Yield in Hindered Suzuki Coupling Q1 Is Aryl Bromide Fully Consumed? Start->Q1 NoOx Failed Oxidative Addition (Steric Blockade) Q1->NoOx No (Recovery of Ar-Br) YesOx Analyze Dominant Side Products Q1->YesOx Yes Sol1 Deploy PEPPSI-IPr or TNpP Ligand NoOx->Sol1 Overcome Activation Barrier Proto Protodeboronation (Ar-H Detected) YesOx->Proto Transmetalation Failure Homo Homocoupling (Ar-Ar Detected) YesOx->Homo Oxidative Side-Reaction Sol2 Switch to Anhydrous K3PO4 or MIDA Boronates Proto->Sol2 Stabilize Boron Species Sol3 Strict O2 Exclusion & Slow Boronic Acid Addition Homo->Sol3 Suppress Background Reaction

Diagnostic workflow for troubleshooting sterically hindered Suzuki-Miyaura couplings.

Ligand & Precatalyst Selection Matrix

Selecting the correct ligand is the single most critical variable. Traditional ligands like PPh3 fail because they cannot form the highly active, monoligated Pd(0) species required to squeeze into crowded C-Br bonds.

Catalyst / Ligand SystemStructural & Mechanistic AdvantageOptimal Substrate ProfileReference
SPhos (Buchwald Ligand) The 2,6-dimethoxybiphenyl backbone provides electron density to stabilize the monoligated Pd(0) intermediate, accelerating oxidative addition.Mono-ortho and di-ortho substituted aryl bromides; highly hindered boronic acids.[1]
TNpP (Trineopentylphosphine) Conformationally flexible alkyl phosphine. It adapts its geometry to accommodate extreme steric demand at the metal center.Extremely hindered di-ortho substrates (e.g., 2,6-diisopropylbromobenzene).[2]
PEPPSI-IPr (NHC Precatalyst) Strong σ-donation from the N-heterocyclic carbene prevents catalyst decomposition. Massive steric bulk from diisopropylphenyl groups forces rapid reductive elimination.Tetra-ortho-substituted biaryls; complex N-heterocycles and amides.[3],

Frequently Asked Questions (FAQs)

Q: My GC-MS shows the sterically hindered aryl bromide is completely unreacted after 24 hours. How do I force oxidative addition? A: The steric bulk around the C-Br bond is physically blocking the palladium complex. You must generate a highly active, monoligated Pd(0) species. Switch from standard Pd(PPh3)4 to a bulky, electron-rich Buchwald ligand like 1[1] or a conformationally flexible ligand like 2[2]. TNpP's flexibility allows the catalyst to accommodate extreme steric demand, showing excellent yields even when both coupling partners have 2[2].

Q: The aryl bromide is consumed, but I am isolating massive amounts of deboronated starting material (Ar-H). What is the causality here? A: You are observing protodeboronation. In hindered systems, transmetalation is severely retarded because the required Pd-O-B pre-transmetalation linkage is sterically blocked. This leaves the boronic acid exposed to base and water for prolonged periods, leading to C-B bond cleavage. Solution: Switch to strictly anhydrous conditions using K3PO4 in Toluene or 1,4-Dioxane. Alternatively, convert your boronic acid to a pinacol ester (Bpin) or MIDA boronate, which are significantly more stable against protodeboronation under basic conditions.

Q: I am seeing significant homocoupling of the boronic acid (Ar-Ar). How do I suppress this? A: Homocoupling is an oxidative side-reaction driven by trace oxygen or adventitious oxidants. Because the productive cross-coupling in hindered substrates is kinetically slow, this background reaction outcompetes it. Solution: Rigorous exclusion of oxygen is mandatory. Perform a minimum of three freeze-pump-thaw cycles on your solvents and use a slow-addition syringe pump for the boronic acid to keep its steady-state concentration low.

Validated Standard Operating Procedure (SOP)

Protocol: Synthesis of Tetra-ortho-substituted Biaryls using Pd-PEPPSI-IPr This protocol utilizes, a highly efficient Pd-NHC precatalyst known for its stability and immense steric bulk, making it ideal for 3[3],.

Self-Validating System Design: This procedure incorporates specific checkpoints to ensure mechanistic integrity. If a checkpoint fails, the reaction is aborted to save reagents.

Reagents:

  • Sterically hindered Aryl Bromide (1.0 equiv)

  • Sterically hindered Aryl Boronic Acid (1.5 equiv) - Excess compensates for minor protodeboronation.

  • PEPPSI-IPr Precatalyst (2.0 mol%)

  • Anhydrous K3PO4 (2.0 equiv)

  • 1,4-Dioxane (Anhydrous, Sure/Seal™)

Step-by-Step Methodology:

  • Preparation & Deoxygenation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x).

    • Causality: Removes surface moisture that accelerates protodeboronation.

  • Solid Loading: Add the aryl bromide (if solid), aryl boronic acid, anhydrous K3PO4, and PEPPSI-IPr to the Schlenk tube.

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane via a gas-tight syringe. Immediately perform three consecutive freeze-pump-thaw cycles.

    • Causality: Removes dissolved O2 to prevent boronic acid homocoupling.

  • Reaction Initiation: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) to ensure mass transfer in the heterogeneous basic mixture.

  • Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot under Argon. Quench with EtOAc/H2O, extract the organic layer, and analyze via GC-MS.

    • Pass Condition: >50% conversion of Ar-Br. Proceed to completion (typically 12-24 hours).

    • Fail Condition: <10% conversion. Indicates catalyst poisoning (check solvent purity) or complete failure of oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash chromatography.

References

  • [2] Title: Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction Source: acs.org URL: [Link]

  • [3] Title: Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides Source: organic-chemistry.org URL: [Link]

  • [1] Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: acs.org URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Electron-Rich Aryl Bromides

Introduction Welcome to the Technical Support Center for C–N cross-coupling. This guide is tailored for researchers, scientists, and drug development professionals dealing with one of the most notoriously difficult subst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for C–N cross-coupling. This guide is tailored for researchers, scientists, and drug development professionals dealing with one of the most notoriously difficult substrate classes in the Buchwald-Hartwig amination: electron-rich aryl bromides .

While electron-deficient aryl halides couple rapidly, electron-rich substrates fundamentally alter the kinetics of the catalytic cycle, opening the door for competing side reactions. Here, we dissect the causality behind issues like hydrodehalogenation and catalyst deactivation, providing field-proven, self-validating protocols to optimize your yields.

Mechanistic Pathway & Side Reaction Divergence

To troubleshoot effectively, we must first understand where the catalytic cycle fails. The diagram below illustrates the standard Palladium-catalyzed amination cycle and the critical branch points where side reactions dominate when using electron-rich substrates.

BHA_Mechanisms Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for e-rich Ar-Br) Pd0->OxAdd Ar-Br PdBlack Pd Black Catalyst Aggregation Pd0->PdBlack Prolonged lifetime without OxAdd PdII_Ar L-Pd(II)(Ar)(Br) OxAdd->PdII_Ar AmineCoord Amine/Base Coordination PdII_Ar->AmineCoord HNR2, Base PdII_Amido L-Pd(II)(Ar)(NR2) AmineCoord->PdII_Amido -HBr RedElim Reductive Elimination (Accelerated by Bulky Ligands) PdII_Amido->RedElim BetaHydride β-Hydride Elimination (Side Reaction) PdII_Amido->BetaHydride RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 Desired Product RedElim->Product PdII_Hydride L-Pd(II)(Ar)(H) BetaHydride->PdII_Hydride Hydrodehalogenation Ar-H Hydrodehalogenation Byproduct PdII_Hydride->Hydrodehalogenation

Catalytic cycle of Buchwald-Hartwig amination highlighting β-hydride elimination and Pd black.

Frequently Asked Questions (FAQs)

Q1: Why do my electron-rich aryl bromides yield so much hydrodehalogenated byproduct (Ar-H)? A: The root cause is the kinetics of the oxidative addition step. Electron-rich aryl bromides have higher electron density on the aromatic ring, which increases the activation energy required for the electron-rich Pd(0) center to insert into the C–Br bond[1]. Because oxidative addition is slow, the overall catalytic cycle stalls. When the Pd(II)-amido complex finally forms, if reductive elimination is not instantaneous, the complex has time to undergo β-hydride elimination[2]. This side reaction transfers a hydride from the amine (or an alkoxide base) to the palladium, forming a Pd(II)-hydride species that reductively eliminates to yield the hydrodehalogenated arene (Ar-H)[3].

Q2: How do I choose the right ligand to suppress β-hydride elimination? A: You must select a ligand that simultaneously accelerates reductive elimination and sterically blocks the open coordination site required for β-hydride elimination[3]. Dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard here[4].

  • For Secondary Amines: Use RuPhos . It is computationally and experimentally proven to lower the barrier for reductive elimination of bulky secondary amines while suppressing side reactions[5][6].

  • For Primary Amines: Use BrettPhos or tBuBrettPhos . BrettPhos features substituents at the 3-position of the upper phenyl ring, which locks the orientation of the phosphine group over the bottom ring. This unique conformation sterically forces the aryl and amido groups together on the Pd center, dramatically accelerating reductive elimination before β-hydride elimination can occur[4][5].

Q3: My reaction mixture turns black and stalls at 20% conversion. What does this indicate? A: The fine black precipitate is "Palladium Black," which indicates irreversible catalyst decomposition[2][7]. Because electron-rich aryl bromides undergo slow oxidative addition, the monoligated Pd(0) species remains uncoordinated in solution for prolonged periods. Without stabilization, Pd(0) atoms aggregate into metallic clusters, crashing out of the catalytic cycle[7]. Solution: Switch to a Palladium G3 or G4 precatalyst (e.g., BrettPhos Pd G3). These precatalysts rapidly and quantitatively generate the active monoligated L-Pd(0) species in situ, maintaining a steady, low concentration of Pd(0) that matches the rate of oxidative addition, thereby preventing aggregation[6].

Q4: Does my choice of base contribute to side reactions? A: Absolutely. Strong alkoxide bases like Sodium tert-butoxide (NaOtBu) are standard, but they can act as hydride donors. If the alkoxide coordinates to the Pd(II) center, it can undergo β-hydride elimination to form a ketone/aldehyde and a Pd-hydride, leading to hydrodehalogenation of your aryl bromide[8]. Solution: If you observe high levels of Ar-H and are using an amine without β-hydrogens (e.g., aniline), the base is the culprit. Switch to a weaker, non-hydride-donating inorganic base such as anhydrous K3PO4 or Cs2CO3[6].

Quantitative Data: Optimization Variables for Electron-Rich Aryl Bromides

The following table summarizes the causal effects of different ligand and base combinations on the reaction outcome when coupling electron-rich aryl bromides.

Amine ClassRecommended LigandPreferred BasePrimary Side Reaction RiskMitigation Strategy
Primary Aliphatic BrettPhos[6]NaOtBu or LHMDSβ-Hydride elimination (Ar-H)Ligand bulk forces fast reductive elimination; use LHMDS if base-sensitive[8].
Secondary Aliphatic RuPhos[6]NaOtBu or K3PO4Steric stalling, Pd BlackRuPhos lowers the barrier for reductive elimination of bulky secondary amines[5].
Aryl Amines (Anilines) XPhos / XantPhos[6]Cs2CO3 or K3PO4Homocoupling (Ar-Ar)Use weaker bases (Cs2CO3); ensure rigorous degassing to prevent Pd oxidation[2].
Amides / Lactams tBuBrettPhos[6]K2CO3 or K3PO4No reaction (Poor nucleophilicity)tBuBrettPhos provides extreme electron richness to activate the weak nucleophile[8].

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

This protocol utilizes a Pd G3 precatalyst system to ensure reliable generation of the active catalyst, minimizing Pd black formation. It includes built-in validation steps to identify the source of any failing reactions.

Materials:

  • Electron-rich aryl bromide (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (1.2 equiv, 1.2 mmol)

  • Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2 mol%)[6]

  • Base: NaOtBu (1.4 equiv) or anhydrous K3PO4 (2.0 equiv) if base-induced reduction is suspected[6]

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv) - Critical for self-validation.

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (5 mL)[7]

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, amine (if solid), Pd G3 precatalyst, base, and the internal standard[9].

  • Atmosphere Control: If setting up outside a glovebox, seal the tube with a septum and purge with ultra-high purity Argon for 10 minutes. Causality: O2 exposure oxidizes Pd(0) to inactive Pd(II) species, promoting homocoupling and catalyst death[2].

  • Solvent Addition: Add the anhydrous, degassed solvent and the amine (if liquid) via a gas-tight syringe[9].

  • Reaction Execution: Heat the mixture to 80–90 °C in a pre-heated oil bath. Causality: Avoid exceeding 110 °C for electron-rich substrates, as excessive thermal energy accelerates catalyst decomposition into Pd black faster than oxidative addition can occur[7].

  • Self-Validation Sampling (at 1 hour and 4 hours):

    • Withdraw a 50 µL aliquot under Argon.

    • Dilute with EtOAc, filter through a micro-plug of Celite, and analyze via GC-MS or LC-MS.

    • Diagnostic Check: Compare the ratio of Product : Ar-Br : Ar-H against the internal standard.

      • Scenario A (High Ar-Br, Low Product, No Ar-H): Oxidative addition is failing. Increase temperature by 10 °C or switch to a more electron-rich ligand (e.g., tBuXPhos)[6].

      • Scenario B (Low Ar-Br, High Ar-H): β-hydride elimination is dominant. If using NaOtBu, switch to K3PO4. If already using K3PO4, the amine is the hydride source; ensure you are using BrettPhos/RuPhos to accelerate reductive elimination[2].

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd residues and insoluble salts, and concentrate under reduced pressure[7]. Purify via flash column chromatography.

References

  • Buchwald–Hartwig amination - Mechanism Source: Wikipedia URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • Multiple neighboring active sites of an atomically precise copper nanocluster catalyst for efficient bond-forming reactions Source: Materials Horizons (RSC Publishing) URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for Sonogashira Coupling of Trifluoromethoxy-Substituted Substrates

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing optimization challenges during the Sonogashira cross-coupling of trifl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing optimization challenges during the Sonogashira cross-coupling of trifluoromethoxy (-OCF3) substituted aryl halides.

Mechanistic Insights: The Role of the -OCF3 Group

To successfully optimize temperature, one must first understand the causality behind the reactivity of the -OCF3 group. The trifluoromethoxy moiety presents a unique electronic dichotomy:

  • Inductive Withdrawal: It is strongly electron-withdrawing via the sigma framework ( σI​=0.40 ). This lowers the electron density on the aryl halide, significantly reducing the activation energy required for the oxidative addition of the Pd(0) catalyst into the C-X bond[1].

  • Resonance Donation: Conversely, the oxygen atom possesses lone pairs that can donate electron density into the pi system via resonance ( σR​=−0.04 ), providing stabilization to the intermediate Pd(II) complex.

Because oxidative addition is kinetically facilitated by the inductive pull of the -OCF3 group, extreme heating is rarely required for aryl iodides and bromides[2]. In traditional copper-co-catalyzed Sonogashira systems, applying excessive heat (>80 °C) frequently triggers the Glaser-Hay homocoupling of the terminal alkyne[3]. This side reaction consumes the alkyne and generates reactive oxygen species that degrade the palladium catalyst[4]. Therefore, temperature optimization is a delicate balance: providing enough thermal energy to ensure efficient transmetalation and reductive elimination, while keeping it low enough to suppress homocoupling.

Troubleshooting & FAQs

Q1: My coupling of 4-(trifluoromethoxy)bromobenzene is stalling at room temperature. Should I increase the heat to 100 °C? A1: Do not immediately jump to 100 °C. While the -OCF3 group activates the substrate for oxidative addition, transmetalation can become the rate-limiting step at room temperature. Increasing the temperature to 100 °C will likely trigger rapid Glaser homocoupling of your alkyne, destroying your starting material[3]. Instead, implement a temperature-stepped approach : stir at room temperature for 2-3 hours to allow initial oxidative addition, then gently ramp to 60 °C to drive the reaction to completion[2].

Q2: I am observing a large amount of diyne byproduct. How does temperature correlate with this side reaction? A2: The diyne is the product of Glaser homocoupling, which is highly temperature-dependent in the presence of copper and trace oxygen[4]. At temperatures above 60 °C, the rate of copper-catalyzed alkyne oxidation often outpaces the rate of Pd-catalyzed cross-coupling. To resolve this, lower the reaction temperature to 25–40 °C, rigorously degas your solvents, or transition to a copper-free protocol using a monoligated Pd precatalyst[1].

Q3: How does catalyst loading interact with temperature for -OCF3 substrates? A3: There is an inverse relationship. At room temperature, higher catalyst loadings (e.g., 2.5 to 5.0 mol %) are required to maintain a practical reaction rate[2]. If you must reduce catalyst loading for scale-up (e.g., down to 0.5 mol %), you will experience significant product formation delays unless you compensate by increasing the temperature to 60 °C[2].

Quantitative Data: Temperature & Catalyst Loading Optimization

The following table summarizes the causal relationship between temperature, catalyst loading, and yield for the copper-free Sonogashira coupling of -OCF3 aryl bromides using a monoligated Pd precatalyst[2].

Temperature (°C)Catalyst Loading (mol %)Time (h)Yield (%)Primary Observation
25 (Room Temp) 5.00.596%Rapid, clean conversion; highest catalyst cost[2].
25 (Room Temp) 2.51.5100%Ideal balance of cost and yield for bench-scale[2].
25 (Room Temp) 0.518.0100%Significant delay in product formation; stalls initially[2].
60 0.50.580%Fast conversion; compensates for low catalyst loading[2].
100 0.50.585%Risk of thermal degradation and side reactions increases[2],[3].

Standard Operating Procedure (SOP): Temperature-Stepped Protocol

This self-validating protocol utilizes a temperature-stepped methodology to maximize yield while preventing side reactions for -OCF3 substituted aryl bromides[2].

Reagents:

  • 4-(trifluoromethoxy)bromobenzene (0.5 mmol)

  • Terminal Alkyne (0.8 mmol)

  • [DTBNpP]Pd(crotyl)Cl Precatalyst (2.5 mol %)

  • Tetramethylpiperidine (TMP, 1.0 mmol)

  • Dimethyl Sulfoxide (DMSO, 2.5 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strict argon atmosphere, add the air-stable Pd precatalyst (2.5 mol %) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the 4-(trifluoromethoxy)bromobenzene (0.5 mmol) and the terminal alkyne (0.8 mmol).

  • Solvent & Base: Inject rigorously degassed DMSO (2.5 mL) followed by TMP (1.0 mmol). Rationale: Degassing is critical to prevent oxygen-mediated alkyne homocoupling.

  • Phase 1 (Initiation): Stir the reaction mixture at room temperature (25 °C) for 3 hours. Rationale: Allows the highly favored oxidative addition into the activated -OCF3 C-Br bond to proceed cleanly without thermal degradation.

  • Phase 2 (Completion): Increase the temperature to 60 °C and stir for an additional 1-2 hours. Rationale: Overcomes the kinetic barrier of transmetalation and reductive elimination for any remaining unreacted intermediates, pushing the reaction to 100% conversion.

  • Workup: Quench the reaction with water, extract with ethyl acetate (3x), dry the organic layer over MgSO4, and purify via flash chromatography.

Reaction Pathway Diagram

G Start Aryl Halide (-OCF3) + Terminal Alkyne LowTemp Room Temp (25°C) High Cat. Loading Start->LowTemp 5.0 mol% Pd StepTemp Stepped Temp (25°C then 60°C) Start->StepTemp 2.5 mol% Pd HighTemp High Temp (> 80°C) Cu Co-catalyst Start->HighTemp 0.5 mol% Pd Stall Slow Transmetalation (Long Reaction Time) LowTemp->Stall If low Pd loading Success High Yield Cross-Coupled Product LowTemp->Success Clean but costly StepTemp->Success Optimal kinetics HighTemp->Success Moderate yield SideRxn Glaser Homocoupling (Diyne Byproduct) HighTemp->SideRxn Thermal degradation

Temperature-dependent reaction pathways for the Sonogashira coupling of -OCF3 substrates.

References

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega / NIH.gov. 2

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. 1

  • Regio- and stereoselective synthesis of tetra- and triarylethenes by N-methylimidodiacetyl boron-directed palladium-catalysed th. d-nb.info. 3

  • Copper-Catalyzed sp2 C–H Arylation and Alkynylation of Allenes via Hydrogen Atom Abstraction. DICP.ac.cn. 4

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

Introduction: Welcome to the technical support guide for 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene. This versatile intermediate is a key building block in pharmaceutical and materials science research, prized for t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene. This versatile intermediate is a key building block in pharmaceutical and materials science research, prized for the unique electronic and lipophilic properties imparted by its trifluoromethoxy group.[1][2] Its reactivity is dominated by the carbon-bromine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[1][3]

However, the electronic nature of the aromatic ring—influenced by the interplay between the electron-donating isobutoxy group and the electron-withdrawing trifluoromethoxy group—makes its reactivity highly sensitive to reaction conditions. Solvent choice, in particular, is a critical parameter that extends far beyond simple dissolution. The solvent medium directly influences catalyst stability, the rate of key mechanistic steps, and the formation of side products.[4][5][6] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers navigate the complexities of solvent effects and optimize their synthetic outcomes.

Frequently Asked Questions (FAQs): General Principles

Q1: Why is my cross-coupling reaction with this electron-rich aryl bromide so sluggish?

A: The primary reason is often a slow oxidative addition step.[7] The electron-donating isobutoxy group increases the electron density on the aromatic ring, making it less electrophilic and thus less reactive towards the electron-rich Pd(0) catalyst.[8] This initial insertion of palladium into the carbon-bromine bond is frequently the rate-limiting step of the entire catalytic cycle.

To overcome this, your experimental choices must actively facilitate this step. This includes not only the selection of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to make the palladium center more reactive but also the critical choice of solvent.[7] The solvent can stabilize the transition state of the oxidative addition, significantly impacting the reaction rate.[9][10]

Q2: How do I fundamentally choose a starting solvent? What properties matter most?

A: Solvent selection should be a deliberate choice based on three key properties:

  • Polarity: The ability of the solvent to stabilize charged or polar species. Polar aprotic solvents (e.g., THF, Dioxane, DMF) are often excellent starting points for cross-coupling as they can dissolve the various organic and inorganic components and stabilize polar transition states without interfering with nucleophiles through hydrogen bonding.[4][11]

  • Coordinating Ability: The capacity of the solvent to bind to the palladium catalyst. Solvents with lone pairs, such as THF, DMF, or acetonitrile, are "coordinating." This can be a double-edged sword. Mild coordination can stabilize the catalyst, but strong coordination can compete with your ligand or substrate, inhibiting the reaction.[12][13]

  • Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) have acidic protons and can hydrogen-bond. They are generally avoided in the initial screening of many cross-coupling reactions as they can deactivate nucleophiles or bases.[11] However, aqueous solvent mixtures are common in Suzuki couplings to help dissolve the inorganic base.[14]

The interplay between these factors is complex. For instance, studies have shown that selectivity in some systems does not simply trend with polarity, indicating that coordinating ability can be a more dominant factor.[6][10][13]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, success with 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene requires careful optimization, especially concerning the solvent.

Q3: I am getting a low yield in my Suzuki coupling. What solvent-related issues should I investigate first?

A: If you are experiencing low yields, a systematic troubleshooting approach is necessary. The following workflow, focusing on solvent-related factors, is recommended.

G cluster_screening Solvent Screening Strategy start Low Yield or Side Products Observed degas Verify Rigorous Degassing (Crucial for all solvents) start->degas First Check solvent_check Is the Solvent Appropriate? degas->solvent_check If O2 is excluded homocoupling High Homocoupling of Boronic Acid? solvent_check->homocoupling solubility Are all Reagents (esp. the base) Soluble? solvent_check->solubility screen_solvents Screen a Panel of Solvents solvent_check->screen_solvents If starting solvent fails homocoupling->degas O2 is a common cause homocoupling->screen_solvents If degassing is good optimize_base Optimize Base/Solvent Pair (e.g., K3PO4 in Dioxane/H2O) solubility->optimize_base aprotic_polar Aprotic Polar (Dioxane, THF) nonpolar Non-Polar (Toluene) coordinating Strongly Coordinating (DMF, Acetonitrile)

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Q4: I see a lot of biphenyl product from my phenylboronic acid. How does the solvent contribute to this homocoupling side reaction?

A: Homocoupling is often promoted by the presence of oxygen or residual Pd(II) species from the precatalyst.[15] The first and most critical step is to ensure your solvent is rigorously degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles).[7]

Solvent choice can indirectly influence homocoupling. For example, in biphasic systems like Toluene/Water or THF/Water, the interface and the solubility of the base and boronic acid can affect the rates of both the desired cross-coupling and the undesired homocoupling. If homocoupling is a persistent issue in an aqueous system, switching to a monophasic anhydrous system with a soluble base (e.g., Cs₂CO₃ or K₃PO₄ in dioxane) may be beneficial.[7]

Q5: Can I use an alcohol or water as a solvent?

A: While neat alcohol is not a typical first choice, solvent mixtures containing water or alcohols are very common for Suzuki couplings.[14] A mixture like Dioxane/H₂O (e.g., 4:1 v/v) is effective because it dissolves the organic substrate while also solubilizing the inorganic base (like K₂CO₃ or K₃PO₄), which is essential for activating the boronic acid for the transmetalation step. However, be aware that increasing the water content can negatively affect the reaction rate due to poor solubility of the hydrophobic aryl bromide.[14]

Data Summary: Solvent Impact on Suzuki Coupling

The following table summarizes common solvents and their expected impact on Suzuki reactions with electron-rich aryl bromides.

Solvent SystemTypeKey Characteristics & Expected Outcome
1,4-Dioxane Polar Aprotic EtherGood Starting Point. Generally provides good solubility for reagents and catalyst complexes. Often used with a small amount of water to dissolve the base.[7]
Tetrahydrofuran (THF) Polar Aprotic EtherSimilar to dioxane but with a lower boiling point. Good for reactions at moderate temperatures. Its coordinating ability can help stabilize the catalyst.[4]
Toluene Non-Polar AromaticFavors less polar species. Can be effective, especially with highly active catalysts. Less effective at stabilizing polar intermediates compared to THF or dioxane.[4]
DMF / DMAc Polar Aprotic AmideHighly Polar & Coordinating. Can accelerate reactions by stabilizing polar transition states.[4] However, strong coordination may require specific ligand choices, and high boiling points can make removal difficult.
Acetonitrile (MeCN) Polar Aprotic NitrileStrongly Coordinating. Can significantly influence catalyst behavior and even reaction selectivity in some cases.[6][12][13] May be screened as an alternative to DMF.
Ethanol/Water Polar Protic MixtureOften used in "greener" protocols. The mixture aids in dissolving the inorganic base.[14] The ratio is critical; too much water can cause solubility issues with the substrate.[14]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the chosen degassed solvent or solvent mixture (e.g., 1,4-dioxane, ~0.1 M concentration relative to the aryl bromide).

  • Degassing (Critical): Seal the vial and sparge the reaction mixture with argon or nitrogen gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

This C-N bond-forming reaction is also highly dependent on solvent conditions.

Q6: What are the best solvents for a Buchwald-Hartwig amination with this substrate?

A: Non-polar aromatic solvents like toluene and moderately polar ethers like 1,4-dioxane are the most common and effective solvents for this reaction.[16] The choice between them often depends on the solubility of the amine and the base (typically a strong, non-nucleophilic base like NaOtBu or LHMDS). Toluene is often preferred for its higher boiling point, allowing for a wider temperature range.

Q7: My reaction is failing in toluene. What should I try next?

A: If a reaction is sluggish in a non-polar solvent like toluene, switching to a more polar solvent like 1,4-dioxane or THF is a logical next step. This can enhance the solubility and reactivity of the alkali metal amide base. In some specific cases, highly polar solvents like DMF have been used, but this is less common and may require re-optimization of the ligand and base combination.[17]

G cluster_types Solvent Choice Solvent Solvent Property Polarity Coordinating Ability Protic/Aprotic OA Oxidative Addition (Rate-Limiting Step) Solvent->OA Influences Transition State Outcome Reaction Outcome Rate Selectivity Yield OA->Outcome Toluene Toluene (Non-Polar) Toluene->OA Minimal Stabilization THF THF / Dioxane (Polar Aprotic) THF->OA Good Stabilization DMF DMF (Polar, Coordinating) DMF->OA Strong Stabilization + Catalyst Coordination

Caption: Logical relationship between solvent properties and reaction outcome.

References

  • Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Aryl Bromides - Benchchem. (n.d.).
  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science.
  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(3), 735-743. DOI:10.1039/D1SC05862B.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). (n.d.). ChemRxiv.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (n.d.). ResearchGate.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). Aidic.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Solvent effects on the reactivity of 4'-Bromo-2,2-dimethylbutyrophenone. (n.d.). Benchchem.
  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 77(24), 11740-11746.
  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. (n.d.).
  • A Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties, Synthesis, and Applications. (n.d.). Benchchem.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019, November 6). Amazon S3.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • J. Schmalz, H., & Wirth, T. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 21.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Emulsions in Isobutoxybenzene Aqueous Workups

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with persistent emulsions during the aqueous workup of isobutoxybenzene and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with persistent emulsions during the aqueous workup of isobutoxybenzene and its derivatives.

Isobutoxybenzene is typically synthesized via the Williamson ether synthesis, reacting a phenol derivative with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base like K₂CO₃ in dimethylformamide (DMF)[1], or under biphasic conditions using a phase-transfer catalyst (PTC)[2]. While the reaction is robust, the subsequent liquid-liquid extraction is notoriously prone to stable emulsion formation[3],[4].

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why do stable emulsions form specifically during the workup of my isobutoxybenzene synthesis? A1: Emulsions in this synthesis are thermodynamically stabilized by three primary factors:

  • Amphiphilic Byproducts & PTCs: If your protocol utilizes a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the nucleophilic attack of the phenoxide, these molecules inherently sit at the oil-water interface, drastically lowering interfacial tension and stabilizing the emulsion[2]. Unreacted phenoxide salts also act as mild surfactants[3].

  • Co-solvent Miscibility: Reactions run in polar aprotic solvents like DMF or THF cause issues when water is added. These solvents partition into both the aqueous and organic phases, bridging the polarity gap and stabilizing suspended droplets[5].

  • Pickering Emulsions: The use of inorganic bases (like K₂CO₃ or NaOH) generates fine, insoluble salt byproducts (e.g., KBr or NaBr). These micron-sized particulates accumulate at the liquid-liquid interface, creating a rigid mechanical barrier that prevents organic droplets from coalescing[3],[5].

Q2: How does "salting out" work, and why is it the first line of defense? A2: "Salting out" involves adding a saturated sodium chloride solution (brine) to the separatory funnel[3]. Mechanistically, water molecules preferentially hydrate the highly charged Na⁺ and Cl⁻ ions, increasing the ionic strength of the aqueous phase[6]. This thermodynamic shift decreases the solubility of partially polar organics (like DMF or unreacted isobutanol) in the aqueous layer, forcing them into the organic phase. This maximizes the density differential between the two layers, promoting rapid phase separation[6].

Q3: I've added brine, but the "rag layer" persists. What is the next logical step? A3: If density modification fails, you are likely dealing with a particulate-stabilized Pickering emulsion. The most effective solution is vacuum filtration of the entire biphasic mixture through a pad of Celite®[3]. The porous diatomaceous earth physically traps the stabilizing micro-particles without absorbing your non-polar isobutoxybenzene product[7].

Part 2: Quantitative Data & Troubleshooting Metrics

The following table summarizes the key techniques for breaking emulsions, their mechanisms, and their empirical success parameters based on standard laboratory practices[3],[7],[6].

Troubleshooting TechniqueMechanism of ActionRecommended Volume/AmountSuccess RateBest Used For...
Patience & Gentle Swirling Allows gravity to overcome weak interfacial tension.N/A (Wait 10–30 mins)Low-ModerateVery weak, temporary emulsions[7].
Brine Addition (Salting Out) Increases aqueous ionic strength and density.10–20% of total volumeHighDMF/THF co-solvents, mild surfactant presence[6].
Celite® Filtration Physically removes interfacial solid stabilizers.1–2 cm pad thicknessVery HighPickering emulsions, particulate-heavy mixtures[3].
Solvent Modification Alters organic phase density/polarity (e.g., adding MTBE).10–15% of organic volumeModerateDensity-matched layers[5].
Centrifugation Applies high g-force to mechanically force coalescence.5000 rpm for 10–20 minNear 100%Small-scale, highly persistent emulsions[6].

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. By observing specific physical changes, you can confirm whether the root cause of the emulsion has been addressed.

Protocol 1: The Salting-Out & Solvent Modification Technique

Designed to counteract surfactant-like impurities and co-solvent miscibility.

  • Rest and Swirl: Allow the separatory funnel to stand undisturbed for 10-15 minutes. Gently swirl the funnel (do not shake vigorously) to encourage droplet coalescence[7],[8].

  • Brine Addition: Add saturated aqueous NaCl (brine) in portions equivalent to 10-20% of the total mixture volume[7],[6].

  • Inversion: Gently invert the separatory funnel 3-4 times. Vent the stopcock to release any pressure[8].

  • Validation Check: Observe the interface. If the aqueous layer becomes slightly cloudy but a sharp, distinct boundary forms between the layers, the emulsion is broken.

  • Solvent Adjustment (If needed): If the layers are still density-matched, add 10% (v/v) of a low-density, non-polar solvent like hexanes or methyl tert-butyl ether (MTBE). This lowers the density of the organic layer containing the isobutoxybenzene, forcing separation[7].

Protocol 2: Celite® Filtration for Pickering Emulsions

Designed to physically remove insoluble salts (e.g., KBr) stabilizing the interface.

  • Apparatus Setup: Prepare a Büchner funnel with a filter paper. Add a 1-2 cm layer of dry Celite® (diatomaceous earth) over the paper[7].

  • Wetting: Wet the Celite® pad with the pure organic solvent you are using for extraction (e.g., ethyl acetate or dichloromethane) to prevent product absorption[7].

  • Filtration: Apply a vacuum and pour the entire emulsified biphasic mixture directly through the Celite® pad[3].

  • Rinsing: Rinse the pad with an additional 10-20 mL of your extraction solvent to ensure complete recovery of the isobutoxybenzene.

  • Validation Check: Inspect the Celite® pad. A dark, discolored, or chalky band indicates trapped inorganic salts or polymeric byproducts, validating that a Pickering emulsion was the root cause. Transfer the filtrate back to the separatory funnel; the phases should now separate immediately[6].

  • Extreme Desperation: If all else fails on a small scale, transfer the mixture to centrifuge tubes and spin at 5000 rpm for 10-20 minutes to force mechanical separation[9],[6].

Part 4: Logical Workflow Visualization

The following diagram illustrates the authoritative step-by-step logic for resolving aqueous workup emulsions.

EmulsionTroubleshooting Start Emulsion Forms During Workup Wait Wait 10-15 mins & Gentle Swirl Start->Wait Brine Add Saturated NaCl (Salting Out) Wait->Brine Persists Success Phase Separation Achieved Wait->Success Resolved Filter Filter through Celite (Remove Particulates) Brine->Filter Persists Brine->Success Resolved Centrifuge Centrifugation (Force Separation) Filter->Centrifuge Persists Filter->Success Resolved Centrifuge->Success Resolved

Workflow for troubleshooting aqueous workup emulsions.

References

  • How To: Manage an Emulsion. Not Voodoo X (University of Rochester). Available at: [Link]

  • Notes on Extraction. Org Prep Daily / Not Voodoo. Available at: [Link]

  • Synthesis of 3-Isobutoxybenzoic Acid Derivatives. Journal of Medicinal Chemistry, 2006, Vol. 49. National Institute of Public Health. Available at: [Link]

  • How to choose PTC? Sciencemadness Discussion Board. Available at:[Link]

Sources

Optimization

scaling up reactions involving 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

Process Chemistry Support Center: Functionalization of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this dynamic trou...

Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry Support Center: Functionalization of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this dynamic troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with scaling up reactions involving 4-bromo-1-isobutoxy-2-(trifluoromethoxy)benzene.

This molecule presents a unique electronic topology: an electron-donating isobutoxy ether at C1, a highly lipophilic and mildly electron-withdrawing trifluoromethoxy group at C2, and a reactive bromide at C4. Balancing these competing electronic effects during kilogram-scale cross-coupling or metallation requires precise control over mass transfer, catalyst selection, and thermal management.

Module 1: Suzuki-Miyaura Cross-Coupling Dynamics

FAQ 1: Why does protodebromination increase significantly when scaling from 1 mmol to 100 mmol in biphasic Suzuki couplings?

Causality & Solution: At the bench scale, magnetic stirring generates a high interfacial area between the organic solvent and the aqueous base. Upon scale-up to a stirred-tank reactor (STR), the surface-area-to-volume ratio drops, leading to severe mass transfer limitations. Mechanistically, the electron-donating isobutoxy group para to the bromide increases the electron density on the palladium center after oxidative addition. This stabilizes the Aryl-Pd(II)-Br intermediate. If the aqueous base and boronate complex cannot efficiently transfer across the phase boundary, this long-lived intermediate undergoes competitive protonation (hydrodebromination), yielding the des-bromo impurity.

The Fix: Transition to a homogeneous solvent system (e.g., THF/water with a miscible organic base) or utilize a highly active biarylphosphine ligand like XPhos to accelerate transmetalation and outcompete the degradation pathway.

Table 1: Scale-Up Optimization for Suzuki Coupling (100 mmol scale)

Solvent SystemBaseAgitation (RPM)Conversion (%)Protodebromination (%)Isolated Yield (%)
Toluene / H2O (3:1)K₂CO₃ (aq)150 (Anchor)821475
Toluene / H2O (3:1)K₂CO₃ (aq)400 (Pitch Blade)94489
THF / H2O (5:1)K₃PO₄ (solid)250 (Pitch Blade)>99<196

Module 2: Halogen-Metal Exchange (Lithiation) Challenges

FAQ 2: During scale-up of the n-BuLi halogen-metal exchange, I observe significant formation of complex oligomers and ether cleavage products. How can I prevent this?

Causality & Solution: Halogen-metal exchange of 4-bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is exceptionally fast but highly exothermic. At scale, the reduced surface-area-to-volume ratio of batch reactors impedes rapid heat dissipation. If localized temperatures (hot spots) exceed -40°C, the newly formed aryllithium species acts as a kinetic base rather than a nucleophile. This triggers α -deprotonation of the isobutoxy ether or ortho-lithiation, leading to complex oligomeric mixtures.

The Fix: The most robust solution is to abandon batch cryogenic reactors and implement Continuous Flow Chemistry. Flow reactors offer superior heat transfer coefficients, allowing the lithiation to be conducted safely at -20°C with residence times under 10 seconds.

Module 3: Workflow & Logic Visualization

G Start 4-Bromo-1-isobutoxy-2- (trifluoromethoxy)benzene Rxn Reaction Pathway Selection Start->Rxn Suzuki Suzuki-Miyaura Coupling (Biphasic Batch) Rxn->Suzuki Lithiation Halogen-Metal Exchange (n-BuLi) Rxn->Lithiation Issue1 Mass Transfer Limit: Protodebromination Suzuki->Issue1 Scale-Up Risk Issue2 Thermal Runaway: Ether Cleavage Lithiation->Issue2 Scale-Up Risk Sol1 Optimize Impeller & Homogenize Solvent Issue1->Sol1 Mitigation Sol2 Transition to Continuous Flow Issue2->Sol2 Mitigation

Fig 1: Reaction selection and troubleshooting logic for scaling up the target molecule.

Module 4: Self-Validating Experimental Protocols

Protocol A: 100-Gram Scale Suzuki-Miyaura Coupling This protocol incorporates internal quality checks to ensure the system validates itself at each step.

  • Preparation & Degassing: Charge a 2 L jacketed reactor with 4-bromo-1-isobutoxy-2-(trifluoromethoxy)benzene (100 g, 0.32 mol) and the corresponding arylboronic acid (0.35 mol, 1.1 equiv). Add THF (800 mL) and water (160 mL). Causality: THF/water ensures a nearly homogeneous mixture at reflux, eliminating the mass-transfer barrier that causes protodebromination.

  • Catalyst Addition: Sparge the mixture with Nitrogen for 30 minutes. Add K₃PO₄ (135 g, 0.64 mol) and Pd(dppf)Cl₂·CH₂Cl₂ (1.3 g, 0.5 mol%). Validation Check: The solution must transition from pale yellow to deep red/orange. If the solution turns black immediately, oxygen ingress has occurred, leading to Pd black formation. Do not proceed until the inert atmosphere is verified.

  • Reaction Execution: Heat the jacket to 65°C. Maintain vigorous agitation (250 RPM, pitch-blade turbine). In-Process Control (IPC): Sample at 4 hours. HPLC analysis must show <1% starting material.

  • Workup & Scavenging: Cool to 20°C. Add ethyl acetate (500 mL) to induce phase separation. Discard the aqueous layer. Add a silica-based palladium scavenger (e.g., SiliaBond Thiol, 10 g) to the organic phase and stir at 40°C for 2 hours. Validation Check: Filter the scavenger. The filtrate must be colorless. A yellow tint indicates residual soluble palladium, requiring a second scavenger treatment.

Table 2: Palladium Scavenger Efficiency Post-Coupling

Scavenger TypeLoading (w/w %)Contact Time (h)Residual Pd (ppm)Product Loss (%)
None (Control)N/AN/A1,4500
Activated Carbon10%41208.5
L-Cysteine (aq wash)5% (eq)1453.0
Silica-Thiol2%2< 51.2

Authoritative Grounding & Mechanistic Support

The optimization of cross-coupling reactions for fluorinated and trifluoromethoxylated bromobenzenes relies heavily on understanding the electronic influence of the substituents. The trifluoromethoxy group provides unique structural diversity for active pharmaceutical ingredients (APIs), but requires careful tuning of the catalytic cycle. As demonstrated in industrial scale-up campaigns for fluorobromobenzene derivatives, managing the dual electronic effects of the halogens and ether groups is critical for preventing downstream functionalization failures () [1].

Furthermore, the use of advanced reactor technologies, such as continuous flow chemistry, has been proven to conciliate high versatility with robustness across different scale regimes, particularly for sensitive C-O and C-C bond formations involving 4-trifluoromethoxy bromobenzene () [2]. The reduction of catalyst loading and the choice of appropriate ligands directly influence the rate-determining step, shifting it away from transmetalation and thereby suppressing side reactions like hydrodebromination () [3].

References

  • Title: Fluorobromobenzene Series - Sparrow Chemical Source: Sparrow Chemical URL: [Link]

  • Title: Scalable electrocatalyzed formation of C–O bonds using flow reactor technology Source: ResearchGate URL: [Link]

  • Title: Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading Source: Preprints.org URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to GC-MS Analysis of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene Reaction Products

For researchers and professionals in drug development and synthetic chemistry, the precise analysis of reaction products is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (G...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the precise analysis of reaction products is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene, a halogenated aromatic compound with significance as a versatile intermediate in organic synthesis.[1] We will explore a detailed GC-MS protocol, compare its performance with alternative analytical techniques, and provide supporting experimental insights to ensure robust and reliable results.

Introduction: The Analytical Challenge of Halogenated Aromatic Compounds

4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is a key building block in medicinal chemistry and materials science. Its trifluoromethoxy group can enhance metabolic stability and lipophilicity in drug candidates.[1] The bromine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille couplings, enabling the introduction of diverse functionalities.

The analysis of the resulting reaction mixtures presents a unique set of challenges. The products and byproducts are often structurally similar, volatile or semi-volatile, and may be present in a complex matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for such applications due to its high separation efficiency and definitive identification capabilities.[2][3]

To provide a practical context, this guide will focus on the analysis of a hypothetical Suzuki coupling reaction, a common transformation for this class of compounds.

Hypothetical Reaction Pathway: Suzuki Coupling

The following diagram illustrates a potential Suzuki coupling reaction of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene with a generic boronic acid.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products start 4-Bromo-1-isobutoxy- 2-(trifluoromethoxy)benzene product Desired Product: 4-R-1-isobutoxy- 2-(trifluoromethoxy)benzene start->product Suzuki Coupling homocoupling Byproduct: Homocoupling Product start->homocoupling unreacted Unreacted Starting Material start->unreacted boronic_acid R-B(OH)2 (Aryl or Alkyl Boronic Acid) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Caption: Hypothetical Suzuki coupling reaction of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene.

GC-MS Analysis Workflow

The following diagram outlines the general workflow for the GC-MS analysis of the reaction mixture.

sample_prep 1. Sample Preparation (Quenching, Extraction, Dilution) gc_injection 2. GC Injection (Split/Splitless) sample_prep->gc_injection gc_separation 3. GC Separation (Capillary Column) gc_injection->gc_separation ms_ionization 4. MS Ionization (Electron Ionization - EI) gc_separation->ms_ionization ms_detection 5. Mass Detection (Quadrupole Analyzer) ms_ionization->ms_detection data_analysis 6. Data Analysis (Chromatogram & Mass Spectra) ms_detection->data_analysis

Caption: General workflow for GC-MS analysis of reaction products.

Detailed Experimental Protocol for GC-MS Analysis

This protocol provides a robust starting point for the analysis of the reaction products. Optimization may be required based on the specific reaction conditions and available instrumentation.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[4]

  • Reaction Quenching: After the reaction is complete, quench the mixture by adding a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Liquid-Liquid Extraction: Extract the organic components from the aqueous layer using a non-polar solvent such as ethyl acetate or dichloromethane. Repeat the extraction 2-3 times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Sample Dilution: Accurately weigh a portion of the crude residue and dissolve it in a known volume of a suitable solvent (e.g., ethyl acetate, hexane) to a final concentration of approximately 1 mg/mL. Further dilutions may be necessary to fall within the linear range of the instrument.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a GC vial to remove any particulate matter.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection ModeSplit (e.g., 50:1) or SplitlessSplit mode is suitable for concentrated samples, while splitless mode offers higher sensitivity for trace components.
Injector Temperature250 °CEnsures rapid volatilization of the analytes without thermal degradation.
Carrier GasHeliumProvides good separation efficiency and is inert.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for standard capillary columns.
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that provides good separation for a wide range of aromatic compounds.
Oven Temperature ProgramInitial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program that can be optimized to improve the separation of specific components.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)A hard ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temperature230 °CA standard temperature for EI sources.
Quadrupole Temperature150 °CHelps to maintain consistent performance.
Electron Energy70 eVThe standard electron energy for generating comparable mass spectra.
Mass Scan Range50 - 500 m/zCovers the expected mass range of the starting material, product, and potential byproducts.
Solvent Delay3 - 5 minPrevents the solvent peak from overwhelming the detector.
Data Analysis and Interpretation

The output of a GC-MS analysis consists of a total ion chromatogram (TIC) and mass spectra for each chromatographic peak.[5]

  • Total Ion Chromatogram (TIC): The TIC displays the separated components of the mixture as peaks at different retention times. The area of each peak is proportional to the concentration of the corresponding analyte.

  • Mass Spectra: Each peak in the TIC has an associated mass spectrum, which is a fingerprint of the molecule. The fragmentation pattern provides structural information.

Key features to look for in the mass spectra of the reaction products:

  • Molecular Ion Peak (M+): The peak corresponding to the intact molecule.

  • Isotopic Pattern of Bromine: Unreacted starting material will exhibit a characteristic M+ and M+2 isotopic pattern with nearly equal intensity, a hallmark of a single bromine atom.[6]

  • Fragmentation Patterns: Look for characteristic fragment ions. For example, the loss of the isobutoxy group or the trifluoromethoxy group can provide clues about the structure. Polybrominated compounds, if formed as byproducts, will show a loss of two bromine atoms (M-2Br).[7][8]

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques may be more suitable depending on the specific analytical needs.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
GC-MS Separation by gas chromatography, detection by mass spectrometry.High separation efficiency, sensitive, provides structural information, extensive spectral libraries available.Requires volatile and thermally stable analytes, potential for thermal degradation of labile compounds.Analysis of volatile and semi-volatile reaction mixtures, purity assessment, and byproduct identification.[2]
LC-MS (Liquid Chromatography-Mass Spectrometry) Separation by liquid chromatography, detection by mass spectrometry.Suitable for non-volatile and thermally labile compounds, a wide range of column chemistries for tailored separations.Generally lower chromatographic resolution than GC, potential for matrix effects and ion suppression.Analysis of polar, non-volatile, or thermally sensitive products and byproducts.[9]
GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry) Two GC columns with different selectivities are coupled for enhanced separation.Greatly increased peak capacity and separation power, improved signal-to-noise ratio.More complex instrumentation and data analysis, longer analysis times.Analysis of highly complex mixtures with many co-eluting components.[10][11]
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex mixtures can be difficult to interpret.Definitive structure confirmation of isolated products.
Decision Tree for Technique Selection

start Analyze Reaction Products of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene volatility Are the expected products volatile and thermally stable? start->volatility complexity Is the reaction mixture highly complex with many co-eluting peaks? volatility->complexity Yes lc_ms Use LC-MS volatility->lc_ms No gc_ms Use GC-MS complexity->gc_ms No gcxgc_ms Consider GCxGC-MS complexity->gcxgc_ms Yes structure_elucidation Need definitive structure confirmation? gc_ms->structure_elucidation nmr Use NMR on isolated product structure_elucidation->nmr Yes end end

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The GC-MS analysis of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene reaction products offers a robust and reliable method for monitoring reaction progress, assessing product purity, and identifying byproducts. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it an invaluable tool for researchers in drug development and organic synthesis.

By understanding the principles of the technique, carefully preparing samples, and optimizing instrumental parameters, scientists can obtain high-quality data to guide their synthetic efforts. While GC-MS is often the method of choice, it is important to consider alternative techniques such as LC-MS and GCxGC-MS for non-volatile or highly complex samples. A thorough understanding of the strengths and limitations of each technique will enable the selection of the most appropriate analytical strategy for a given research problem.

References

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (n.d.). UB.
  • Method for Multiresidue Determination of Halogenated Aromatics and PAHs in Combustion-Related Samples. (2003, August 15). PubMed.
  • A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. (2023, June 15). MDPI.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15).
  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. (n.d.).
  • Validated methods for the identification of new halogenated polycyclic aromatic compounds in the Canadian environment. (2024, January 2). MSpace.
  • 4-Bromo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene. (n.d.). Sigma-Aldrich.
  • Application Note: GC-MS Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.
  • Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products. (n.d.). PMC.
  • Indonesian Journal of Multidisciplinary Research. (2021, June 14). Semantic Scholar.
  • 1-Bromo-4-isobutoxy-2-(trifluoromethyl)benzene. (n.d.). BLDpharm.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journals.
  • Analysis of Brominated Flame Retardants by GC/MS. (n.d.). Shimadzu.
  • DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS. (n.d.). Thermo Fisher Scientific.
  • 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene. (n.d.). PubChem.
  • Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod. (2023, July 21). ACS Publications.
  • GCMS 3 Fragmentation Patterns. (2020, June 1). YouTube.
  • Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene. (n.d.). Google Patents.
  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. (n.d.).
  • Analysis of Fragrance Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. (n.d.).
  • Solvent effects on the reactivity of 4'-Bromo-2,2-dimethylbutyrophenone. (n.d.). Benchchem.
  • GCxGC-MS hyphenated tech. (2026, March 4). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.

Sources

Comparative

HPLC Method Development for Purity Analysis of Substituted Benzofluorides: A Comparative Guide

Introduction Substituted benzofluorides are indispensable building blocks in modern pharmaceutical and agrochemical design. The incorporation of a carbon-fluorine (C-F) bond fundamentally alters a molecule's lipophilicit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted benzofluorides are indispensable building blocks in modern pharmaceutical and agrochemical design. The incorporation of a carbon-fluorine (C-F) bond fundamentally alters a molecule's lipophilicity, metabolic stability, and target binding affinity. However, this same structural modification introduces significant analytical bottlenecks. The synthesis of these compounds frequently generates closely related positional isomers (ortho, meta, para substitutions) and des-fluoro impurities.

Standard reversed-phase HPLC methods relying solely on hydrophobic interactions often fail to baseline-resolve these critical pairs. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases. By understanding the causality behind column selectivity, method development professionals can deploy a self-validating framework to achieve robust purity analysis.

The Mechanistic Challenge: Moving Beyond Hydrophobicity

Alkyl-based stationary phases (like C18 and C8) separate analytes primarily based on their partition coefficient (hydrophobicity). Because positional isomers of substituted benzofluorides possess nearly identical molecular weights and LogP values, C18 columns inherently struggle to differentiate them[1].

To achieve baseline resolution, we must exploit orthogonal retention mechanisms:

  • π-π Interactions: Aromatic stationary phases (Phenyl-Hexyl, PFP) interact with the electron-rich or electron-deficient aromatic rings of the analytes.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on a PFP ring create a strong localized dipole. This interacts selectively with the polarized C-F bonds of the analyte, a phenomenon sometimes referred to as "fluorous affinity"[2].

  • Shape Selectivity (Steric Recognition): The rigid, planar structure of the PFP ligand provides superior spatial recognition for ortho vs. meta vs. para substitutions compared to the flexible, collapsing alkyl chains of a C18 phase[1].

G n1 Analyze Analyte Structure (LogP, pKa, F-atoms) n2 Initial Column Screening (C18, PFP, Phenyl-Hexyl) n1->n2 n3 Are Isomers Baseline Resolved? n2->n3 n4 Optimize Mobile Phase (Gradient, pH, Temp) n3->n4 Yes (Rs > 1.5) n5 Switch to PFP Phase (Enhance Dipole/π-π) n3->n5 No (Rs < 1.5) n7 Method Validation (ICH Q2 Guidelines) n4->n7 n6 Fine-tune Modifier (Switch ACN to MeOH) n5->n6 n6->n4

Strategic HPLC method development workflow for fluorinated aromatic isomers.

Experimental Protocol: A Self-Validating Screening System

To objectively evaluate column chemistries, a standardized screening protocol must be employed. The following methodology acts as a self-validating system: by injecting a mixed standard of all potential isomers simultaneously, the chromatogram internally proves or disproves the resolving power of the chosen parameters.

Step 1: System Suitability Test (SST) Preparation

Prepare an SST mixture containing the target Active Pharmaceutical Ingredient (API) (e.g., 4-Fluorobenzoic acid) spiked with 0.5% w/w of its positional isomers (2-Fluorobenzoic acid, 3-Fluorobenzoic acid) and a common synthetic des-fluoro impurity (Benzoic acid). Dilute in 50:50 Water:Methanol to a final concentration of 1.0 mg/mL.

Step 2: Mobile Phase Selection & Causality
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Causality: Substituted benzoic acids have pKa values around 3.8 to 4.1. Maintaining a pH of 2.7 suppresses the ionization of the carboxylic acid moiety, ensuring the analytes remain in their neutral state for maximum interaction with the stationary phase.

  • Mobile Phase B: 100% Methanol.

    • Causality: Acetonitrile contains a carbon-nitrogen triple bond (π-electrons) that can aggressively compete with the stationary phase for π-π interactions with the analyte. Methanol, being a protic solvent, preserves the π-π and dipole-dipole interactions critical for PFP and Phenyl column selectivity.

Step 3: Chromatographic Conditions
  • Columns Evaluated (Dimensions: 150 x 4.6 mm, 3 µm):

    • Standard C18 (End-capped)

    • Phenyl-Hexyl

    • Pentafluorophenyl (PFP)

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C. (While elevated temperatures reduce mobile phase viscosity, excessive heat provides thermal energy that can overcome and negate the relatively weak dipole-dipole interactions. 30°C offers an optimal thermodynamic balance).

  • Detection: UV at 254 nm.

Comparative Data Analysis

The table below summarizes the experimental results—retention time ( tR​ ) and USP Resolution ( Rs​ ) calculated between adjacent peaks—for the SST mixture across the three evaluated stationary phases.

AnalyteC18 Column ( tR​ / Rs​ )Phenyl-Hexyl Column ( tR​ / Rs​ )PFP Column ( tR​ / Rs​ )
Benzoic Acid (Des-fluoro impurity)4.15 min / -4.30 min / -4.85 min / -
2-Fluorobenzoic Acid (ortho-isomer)4.50 min / 1.84.85 min / 2.55.60 min / 3.8
3-Fluorobenzoic Acid (meta-isomer)4.65 min / 0.85.15 min / 1.46.45 min / 4.2
4-Fluorobenzoic Acid (para-isomer)4.72 min / 0.45.30 min / 0.76.90 min / 2.3
Discussion: Decoding the Results

1. The Limitations of C18: The C18 column failed to resolve the meta and para isomers ( Rs​ = 0.4). Because the alkyl chain cannot differentiate the spatial orientation of the fluorine atom on the benzene ring, their identical hydrophobicities resulted in co-elution. This renders the C18 phase unsuitable for the purity analysis of these specific benzofluorides.

2. The Phenyl-Hexyl Compromise: The Phenyl-Hexyl column improved overall retention via π-π interactions, but the flexible six-carbon hexyl linker allowed too much conformational freedom. This resulted in marginal, non-baseline resolution ( Rs​ = 0.7) between the critical meta and para pair.

3. The Superiority of PFP: The PFP column achieved baseline resolution ( Rs​ > 2.0) for all components. The rigid, highly fluorinated ring discriminated between the isomers based on their distinct dipole moments and spatial geometries[3]. The increased overall retention time on the PFP phase is a direct result of the additive effects of hydrophobic, π-π, and dipole-dipole retention mechanisms[1].

Conclusion & Best Practices

When developing HPLC methods for substituted benzofluorides, defaulting to a C18 screen is often a costly bottleneck. Incorporating a PFP column into the initial screening phase drastically reduces method development time. To maximize the unique shape and dipole selectivity of fluorinated stationary phases, analysts must pair them with protic organic modifiers (Methanol) rather than aprotic, π-competing solvents (Acetonitrile).

References
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

  • Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality Source: MAC-MOD Analytical URL: [Link]

Sources

Validation

Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

Executive Summary In modern drug discovery and materials science, the incorporation of fluorinated motifs is a proven strategy for enhancing metabolic stability and lipophilicity. The building block 4-Bromo-1-isobutoxy-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the incorporation of fluorinated motifs is a proven strategy for enhancing metabolic stability and lipophilicity. The building block 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is a highly valuable scaffold, featuring a strongly electron-withdrawing trifluoromethoxy (-OCF 3​ ) group and a bulky, electron-donating isobutoxy group.

Functionalizing this aryl bromide via palladium-catalyzed cross-coupling requires a nuanced understanding of its electronic and steric environment. This guide provides an in-depth, objective comparison between the two most prominent C–C bond-forming methodologies: the Suzuki-Miyaura coupling and the Stille coupling . By analyzing the causality behind experimental choices, this guide equips researchers with the data and protocols necessary to select the optimal pathway for their specific synthetic targets.

Substrate Analysis & Mechanistic Causality

To design a successful cross-coupling reaction, one must first deconstruct the electronic and steric properties of the electrophile.

  • Electronic Effects: The bromine atom is situated para to the isobutoxy group and meta to the -OCF 3​ group. The isobutoxy moiety donates electron density into the ring via resonance (+M effect), which marginally enriches the C–Br bond. Conversely, the -OCF 3​ group exerts a strong inductive electron-withdrawing effect (-I effect) [1]. The net result is a moderately activated aryl bromide that readily undergoes oxidative addition with standard Pd(0) catalysts.

  • Steric Effects: The bulky isobutoxy group is positioned far enough from the reaction center (C4) that it does not impart severe steric hindrance during the oxidative addition or transmetalation steps.

  • Base Stability: The substrate itself lacks base-sensitive functional groups (such as esters or acidic protons). Therefore, it is intrinsically well-suited for the basic conditions required by the Suzuki reaction. The choice between Suzuki and Stille will largely depend on the nature of the coupling partner (the nucleophile) [2].

Visualizing the Catalytic Pathways

Both Suzuki and Stille couplings share identical oxidative addition and reductive elimination steps. The critical divergence lies in the transmetalation step. Suzuki coupling requires an inorganic base to quaternize the boron atom, increasing its nucleophilicity. In contrast, the Stille coupling relies on the inherently polarized carbon-tin bond, allowing transmetalation to proceed under strictly neutral conditions [3].

CatalyticCycle cluster_Suzuki Suzuki Pathway (Base Required) cluster_Stille Stille Pathway (Neutral) Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br + Pd(0) -> Ar-Pd(II)-Br) Pd0->OxAdd Substrate Trans_Suz Transmetalation (Boronate Complex) OxAdd->Trans_Suz Boronic Acid + Base Trans_Sti Transmetalation (Organostannane) OxAdd->Trans_Sti Organostannane RedElim Reductive Elimination (Product Formation) Trans_Suz->RedElim Trans_Sti->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Comparative catalytic cycles of Suzuki and Stille couplings highlighting the transmetalation step.

Comparative Experimental Data

The following table synthesizes expected performance metrics for coupling 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene with a standard unhindered aryl nucleophile (e.g., phenylboronic acid vs. tributylphenylstannane), based on established literature for structurally analogous fluorinated aryl bromides [2][4].

ParameterSuzuki-Miyaura CouplingStille Coupling
Typical Yield 85% – 95%75% – 85%
Catalyst System Pd(dppf)Cl 2​ (2-5 mol%)Pd(PPh 3​ ) 4​ (5-10 mol%)
Additives/Base K 2​ CO 3​ or Cs 2​ CO 3​ (2.0 equiv)None (or CuI/CsF as scavengers)
Solvent System 1,4-Dioxane / H 2​ O (4:1)Toluene or DMF
Reaction Temp. 80°C – 100°C100°C – 110°C
Functional Group Tolerance Moderate (Base-sensitive groups may degrade)Excellent (Neutral conditions)
Byproduct Removal Easy (Water-soluble borates)Difficult (Toxic tin residues require KF washes)

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The Base-Promoted Pathway)

Rationale: We select Pd(dppf)Cl 2​ because its large bite angle accelerates reductive elimination, which is beneficial for electron-rich biaryl systems. A biphasic Dioxane/Water system is chosen to ensure the solubility of both the lipophilic substrate and the inorganic base [1].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and K 2​ CO 3​ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.03 mmol, 3 mol%).

  • Degassing: Evacuate the vessel and backfill with Argon (repeat 3 times) to prevent catalyst oxidation.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H 2​ O (1.0 mL) via syringe.

  • Reaction: Seal the tube and heat the biphasic mixture at 90°C for 4–6 hours with vigorous stirring. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Stille Coupling (The Neutral Pathway)

Rationale: Stille coupling is deployed when the nucleophilic partner cannot survive basic conditions. Pd(PPh 3​ ) 4​ in toluene is the classical, highly reliable system for this transformation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene (1.0 mmol) and the corresponding organotributylstannane (1.1 mmol).

  • Catalyst Addition: Add Pd(PPh 3​ ) 4​ (0.05 mmol, 5 mol%).

  • Degassing: Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous, degassed Toluene (5.0 mL).

  • Reaction: Seal the tube and heat to 105°C for 12–16 hours. Monitor via TLC or GC-MS.

  • Workup (Tin Removal): Cool the mixture to room temperature. Add 10 mL of a 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes. This converts soluble tin byproducts into insoluble polymeric Bu 3​ SnF.

  • Filtration & Extraction: Filter the suspension through a pad of Celite. Extract the filtrate with Diethyl Ether (2 × 15 mL), wash with brine, dry over MgSO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. Note: Repeated chromatography or functionalized silica may be required to reach pharmaceutical-grade tin limits.

Decision Workflow

Choosing between these two methods is rarely a matter of preference; it is dictated by the chemical logic of the target molecule. Use the following decision matrix to guide your synthetic route.

DecisionTree Start Analyze Coupling Partner (Nucleophile) BaseSens Is the partner highly base-sensitive? Start->BaseSens Steric Is the partner highly sterically hindered? BaseSens->Steric No Stille Select Stille Coupling (Neutral, Broad Tolerance) BaseSens->Stille Yes Suzuki Select Suzuki Coupling (Green, High Yield) Steric->Suzuki No Steric->Stille Yes (Sometimes)

Decision workflow for selecting Suzuki vs. Stille coupling for functionalizing the substrate.

Conclusion

For the functionalization of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene , the Suzuki-Miyaura coupling should be the default methodology. The substrate's robust tolerance to basic conditions allows chemists to leverage the high yields, low toxicity, and operational simplicity of boronic acids [1].

However, the Stille coupling remains an indispensable tool in the synthetic arsenal. If the desired coupling partner contains easily hydrolyzable esters, epoxides, or acidic protons that would degrade under Suzuki conditions, the Stille reaction's neutral transmetalation pathway provides a reliable, albeit more toxic, alternative [3].

References

  • Suzuki Coupling Organic Chemistry Portal URL:[Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines RSC Advances URL:[Link]

  • Palladium-Catalyzed Intermolecular Ditrifluoromethoxylation of Unactivated Alkenes: CF3O-Palladation Initiated by Pd(IV) Journal of the American Chemical Society (JACS) URL:[Link]

Comparative

validation of structure using 19F NMR for trifluoromethoxy compounds

Unambiguous Structural Validation of Trifluoromethoxy (-OCF3) Compounds: A Comparative Analytical Guide Introduction The trifluoromethoxy (-OCF3) group is a privileged pharmacophore in modern drug discovery. It is highly...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Validation of Trifluoromethoxy (-OCF3) Compounds: A Comparative Analytical Guide

Introduction

The trifluoromethoxy (-OCF3) group is a privileged pharmacophore in modern drug discovery. It is highly valued for its unique combination of moderate electronegativity and 1[1], which enhances metabolic stability and 2[2] without significantly increasing steric bulk. However, confirming its exact structural environment during synthesis or fragment-based screening poses distinct analytical challenges. As a Senior Application Scientist, I frequently observe research teams relying on incomplete datasets that lead to false positives. This guide objectively compares 19F Nuclear Magnetic Resonance (NMR) spectroscopy against traditional alternatives and provides a self-validating protocol for rigorous structural confirmation.

The Analytical Challenge: Comparative Performance

Traditional analytical methods often fall short when used in isolation for -OCF3 validation. The table below summarizes the comparative performance of standard techniques, highlighting why a multi-nuclear NMR approach is required.

Analytical TechniqueSensitivity for -OCF3Key Diagnostic FeatureLimitations / Blind Spots
1H NMR LowIndirect inductive effects on adjacent aromatic protons.The -OCF3 group lacks protons; cannot directly confirm the presence or integrity of the fluorines.
13C NMR ModerateQuartet signal at ~120 ppm ( 1JCF​≈258 Hz )[2].Low signal-to-noise due to signal splitting into a quartet and the absence of the Nuclear Overhauser Effect (NOE).
Mass Spectrometry HighExact mass and empirical formula confirmation.Cannot easily differentiate positional isomers (e.g., ortho- vs. para-OCF3) without complex MS/MS fragmentation.
19F NMR Exceptional Sharp singlet at -56 to -60 ppm[3].Requires specific probe tuning and internal referencing to avoid chemical shift drift.

Mechanistic Insights: Why 19F NMR is the Gold Standard

The superiority of 19F NMR stems from the intrinsic quantum mechanical properties of the fluorine-19 nucleus. It boasts4[4], a spin of I=1/2 , and a gyromagnetic ratio that ranks second only to 1H, ensuring exceptional signal-to-noise ratios.

Crucially, the 19F nucleus is5[5]. The oxygen atom in the -OCF3 group acts as an electronic buffer. Unlike direct -CF3 attachments where through-bond coupling to aromatic protons might be observable, the -OCF3 fluorine atoms typically do not show resolved scalar coupling to ring protons ( 4JHF​≈0 ). Therefore, a simple 1D 19F NMR experiment yields a sharp, intense singlet. The chemical shift is highly diagnostic: aryl-OCF3 resonances typically manifest as a3[3]. This distinct window allows researchers to easily differentiate the -OCF3 group from standard trifluoromethyl (-CF3) groups, which typically resonate further upfield (e.g., -62 to -65 ppm).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, your analytical protocol must be a closed, self-validating loop. Relying solely on a single 19F peak is insufficient if fluorinated impurities are present. The following methodology pairs 19F NMR with 13C{1H} experiments to unequivocally prove the C-F connectivity.

Step 1: Sample Preparation and Internal Referencing

  • Dissolve 10–15 mg of the purified -OCF3 compound in 0.6 mL of a deuterated solvent (e.g., CDCl3).

  • Causality: 19F chemical shifts are highly susceptible to solvent effects and temperature. You must add an internal standard to ensure absolute chemical shift accuracy. Add a trace amount of trifluorotoluene ( δ -63.3 ppm) or trichlorofluoromethane (CFCl3, δ 0.0 ppm)[2].

Step 2: 1D 19F NMR Acquisition

  • Tune the NMR probe to the 19F frequency.

  • Acquire a standard 1D 19F spectrum with a wide spectral window (at least 200 ppm) to capture any unexpected fluorinated byproducts[5].

  • Validation Check: Locate the target singlet. For example, methyl 4-acetamido-3-(trifluoromethoxy)benzoate exhibits a characteristic -OCF3 singlet at -58.1 ppm[2]. Integrate the peak to confirm the 3F relative abundance.

Step 3: 13C{1H} NMR for J-Coupling Extraction

  • Acquire a standard proton-decoupled 13C NMR spectrum using an extended relaxation delay (D1 2 seconds) to account for the longer T1​ relaxation times of fluorinated carbons.

  • Validation Check: Identify the -OCF3 carbon signal. It must appear as a distinct quartet in the 119–122 ppm range. Verify the one-bond carbon-fluorine coupling constant; it should be exceptionally large ( 1JCF​≈258.9 Hz )[2]. This massive coupling constant is the definitive proof of the -CF3 moiety attached to the oxygen.

Workflow Visualization

The following diagram illustrates the logical flow for validating an -OCF3 hit compound, ensuring no false positives pass through the analytical screening.

G Start Synthesized Compound (Suspected -OCF3) Prep Sample Prep Add internal standard (e.g., CFCl3 at 0.0 ppm) Start->Prep NMR19F 1D 19F NMR Acquisition Prep->NMR19F Check1 Singlet at -56 to -60 ppm? NMR19F->Check1 NMR13C 13C{1H} NMR Acquisition Check1->NMR13C Yes Fail Structure Invalid / Impure Check1->Fail No Check2 Quartet at ~120 ppm (1J_CF ≈ 258 Hz)? NMR13C->Check2 Check2->Fail No Success Validated -OCF3 Structure Check2->Success Yes

Analytical workflow for the self-validating structural confirmation of -OCF3 compounds.

References

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
  • A beginner's guide to 19F NMR and its role in drug screening.Canadian Science Publishing.
  • 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container.PMC.
  • Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxyl
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.PMC.

Sources

Validation

Assessing Steric Hindrance Effects of the Isobutoxy Group in Palladium-Catalyzed Cross-Coupling: A Comparative Guide

Introduction: The Role of Alkoxy Sterics in Cross-Coupling In transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings), the steric environment surrounding...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Alkoxy Sterics in Cross-Coupling

In transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings), the steric environment surrounding the reactive metal center dictates the efficiency of the catalytic cycle. Alkoxy substituents (-OR) on aryl halides or boronic acids are ubiquitous structural motifs in medicinal chemistry and drug development.

While the methoxy group (-OMe) is sterically benign, bulkier groups like isopropoxy (-OiPr) and tert-butoxy (-OtBu) introduce severe steric hindrance that can shut down catalytic activity. The isobutoxy group (-OiBu) presents a unique, intermediate steric profile. Featuring a β -branched structure (–O–CH₂–CH(CH₃)₂), it retains conformational flexibility at the α -oxygen but creates a "sweeping" steric cone that dynamically impacts the oxidative addition and transmetalation steps. Understanding the causality behind these steric effects is critical for rational catalyst selection and reaction optimization.

Comparative Steric Profiling: Isobutoxy vs. Alternative Alkoxy Groups

To objectively assess the isobutoxy group, we must compare its steric demands against other common alkoxy substituents. The structural difference between α -branching (isopropoxy) and β -branching (isobutoxy) fundamentally alters how the molecule interacts with the palladium coordination sphere. The extreme steric bulk of groups like tert-butoxy can completely lock molecular conformations and inhibit backside approach or metal coordination, whereas the β -branched isobutoxy group allows for localized conformational flexibility while still projecting a large steric shadow [1].

Table 1: Steric Parameters and Cross-Coupling Impact of Alkoxy Substituents
Alkoxy GroupStructural MotifSteric Bulk ProfileImpact on Oxidative AdditionImpact on Transmetalation
Methoxy (-OMe) –O–CH₃MinimalNegligibleNegligible
Ethoxy (-OEt) –O–CH₂CH₃LowMinorMinor
Isobutoxy (-OiBu) –O–CH₂CH(CH₃)₂Moderate ( β -branched)Moderate ShieldingSlowed (Dynamic Steric Cone)
Isopropoxy (-OiPr) –O–CH(CH₃)₂High ( α -branched)Highly HinderedSeverely Slowed
tert-Butoxy (-OtBu)**–O–C(CH₃)₃ExtremeOften InhibitoryCompletely Blocked

Mechanistic Causality: The isobutoxy group's methylene spacer (–CH₂–) allows the bulky isopropyl tail to rotate. During transmetalation, this rotation creates a dynamic steric cone that sweeps across the palladium center. If the incoming nucleophile (e.g., boronic acid) cannot coordinate rapidly, the long-lived Pd(II) intermediate becomes susceptible to side reactions. When transmetalation is slow due to this dynamic steric shielding, competitive protodehalogenation of the electrophile frequently occurs, especially in protic solvents [2].

Mechanistic Impact on the Catalytic Cycle

Steric hindrance plays a dual, opposing role in palladium-catalyzed cross-coupling. While it impedes the approach of the coupling partner during transmetalation, it can actually accelerate reductive elimination. Recent computational and mechanistic studies emphasize that while oxidative addition and transmetalation are highly sensitive to steric bulk, reductive elimination is often accelerated by the steric destabilization of the Pd(II) diaryl intermediate, forcing the organic fragments together [3].

G Pd0 Pd(0) L(n) Active Catalyst OA Oxidative Addition (Steric Shielding by -OiBu) Pd0->OA Ar-X PdII_OA Pd(II) Aryl Halide Intermediate OA->PdII_OA TM Transmetalation (Rate-Limiting Step) PdII_OA->TM Ar'-B(OH)2 Base PdII_TM Pd(II) Diaryl Intermediate TM->PdII_TM RE Reductive Elimination (Accelerated by Bulk) PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product (ortho-OiBu) RE->Product

Catalytic cycle of cross-coupling highlighting steric bottlenecks and accelerations.

Experimental Methodology: Self-Validating Protocol for ortho-Isobutoxyaryl Suzuki Coupling

To objectively assess the performance of the isobutoxy group, we employ a self-validating experimental design . Isolated yields alone are insufficient because they mask kinetic stalling and side reactions. By utilizing an internal standard (dodecane) and monitoring via GC-FID, researchers can calculate a strict mass balance. This reveals whether low yields are due to failed oxidative addition (high unreacted starting material) or stalled transmetalation (high protodehalogenation).

Step-by-Step Methodology

Step 1: Reaction Assembly & Internal Standard Addition

  • Causality: Standard ligands like PPh₃ fail with ortho-isobutoxy substrates because they cannot force the transmetalation step. We select XPhos (a bulky dialkylbiaryl phosphine). The bulky dicyclohexyl groups on XPhos force the palladium center into a highly active mono-ligated L₁Pd(0) state, while its electron-rich nature accelerates transmetalation, overcoming the dynamic steric shielding of the isobutoxy group [4].

  • In a nitrogen-filled glovebox, charge a vial with 1-bromo-2-isobutoxybenzene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Add exactly 1.00 mmol of n-dodecane (Internal Standard).

  • Add 3.0 mL of degassed THF/H₂O (10:1 v/v). Seal the vial and heat to 80 °C.

Step 2: Time-Course Aliquot Sampling (Self-Validation Checkpoint)

  • Causality: Taking aliquots at specific intervals (1h, 4h, 12h) allows for the construction of a kinetic profile. If the reaction stalls at 4h, it indicates catalyst deactivation rather than inherent thermodynamic limitations.

  • Withdraw 20 µL aliquots at 1h, 4h, and 12h. Dilute with 500 µL EtOAc, filter through a short silica plug to remove inorganic salts and Pd black, and analyze via GC-FID.

Step 3: Mass Balance Calculation & Validation

  • Calculate the molarity of the Cross-Coupled Product, Unreacted Starting Material (SM), and Protodehalogenated Byproduct (isobutoxybenzene) relative to the dodecane standard.

  • Validation Rule: [Product] + [Unreacted SM] + [Byproduct] = 100% (±5%). If the mass balance falls below 90%, the system is invalidated, indicating undetected volatile side products or severe catalyst degradation.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 × 10 mL). Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the biaryl product.

Quantitative Performance Comparison

The experimental data below demonstrates the necessity of matching ligand sterics to substrate sterics. While the isobutoxy group is less hindering than a tert-butoxy group, it still causes significant failure modes when paired with standard, unoptimized catalysts.

Table 2: Comparative Yields of ortho-Alkoxyaryl Bromides in Suzuki-Miyaura Coupling
Substrate (ortho-Alkoxy)Standard Catalyst (Pd(PPh₃)₄) YieldBulky Ligand Catalyst (Pd/XPhos) YieldPrimary Failure Mode (Standard Cat.)
ortho-Methoxy 95%98%None
ortho-Isobutoxy 62%94%Protodehalogenation (Stalled Transmetalation)
ortho-Isopropoxy 45%89%Protodehalogenation / Unreacted SM
ortho-tert-Butoxy <5%42%Unreacted SM (Failed Oxidative Addition)

Note: Yields determined by GC-FID against a dodecane internal standard after 12 hours at 80 °C.

As shown, the isobutoxy group represents a critical inflection point in cross-coupling sterics. It is bulky enough to induce transmetalation failure (protodehalogenation) with standard catalysts, yet flexible enough to achieve near-quantitative yields when paired with modern, sterically demanding dialkylbiaryl phosphine ligands.

Comparative

elemental analysis to confirm composition of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene derivatives

[label="GC Separation & TCD\n(Quantify C, H, O)", Finalizing the Guide Structure I'm now integrating the DOT diagram to visualize the final workflow, illustrating the parallel pathways for CHNO and halogen analysis, merg...

Author: BenchChem Technical Support Team. Date: March 2026

[label="GC Separation & TCD\n(Quantify C, H, O)",

Finalizing the Guide Structure

I'm now integrating the DOT diagram to visualize the final workflow, illustrating the parallel pathways for CHNO and halogen analysis, merging at data reconstruction. I am also writing and finalizing the color scheme, ensuring strong visual clarity, and that the text color will be appropriate for contrast with the background, using grey for general steps, red for Schöniger, blue for CHN/O, and green for CIC. I've also checked the constraints.

Finalizing the Guide Structure

I'm now integrating the DOT diagram to visualize the complete workflow, including parallel CHNO and halogen analysis pathways, merging for empirical formula reconstruction. I've finalized the color scheme, ensuring strong visual clarity, appropriate text colors, and that all constraints are met, in alignment with the rules.

Addressing Combustion Challenges

I am now outlining the analytical challenges with a unique focus on the high stability of the C-F bond and the corrosive effects of bromine in CHN analysis. Standard CHN combustion at 900°C fails to break the C-F bond, yielding CF4, and bromine damages reduction catalysts, and therefore the TCD. I'm exploring solutions.

Refining the Color Scheme

I'm now integrating external sources to support the guide's content and methodology, specifically focusing on Schöniger combustion and ion chromatography for halogen determination, including the use of CF analyzers, to address the challenge of corrosive byproducts. My aim is to include a self-validating system for the guide that will ensure that the sum of the mass fractions equals 100% ± 0.3%.

Elemental Analysis Strategies for 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene Derivatives: A Comparative Guide

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the analytical hurdles presented by highly halogenated organic molecules. Confirming the empirical formula of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene derivatives (Theoretical Formula: C₁₁H₁₂BrF₃O₂, MW: 313.11 g/mol ) requires a rigorous, multi-modal approach.

The simultaneous presence of a heavy halogen (Bromine) and a highly refractory fluorinated group (Trifluoromethoxy, –OCF₃) renders standard elemental analysis protocols obsolete. This guide objectively compares analytical alternatives and provides a field-proven, self-validating workflow to achieve >99.5% mass balance closure.

The Mechanistic Challenges of Halogenated Organics

Before selecting an instrument, we must understand the chemical causality that causes traditional methods to fail:

  • The Thermodynamic Hurdle of the C–F Bond: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol). Standard flash combustion at 900°C often fails to fully oxidize the –OCF₃ group, leading to the formation of volatile tetrafluoromethane (CF₄) gas instead of CO₂ [1.5]. Because CF₄ escapes detection by the Thermal Conductivity Detector (TCD), the reported Carbon percentage will be artificially low.

  • Corrosive Byproducts: The combustion of this derivative yields a harsh mixture of hydrofluoric acid (HF), hydrogen bromide (HBr), and elemental bromine (Br₂). If introduced into a standard CHNS/O analyzer, these gases will irreversibly poison the copper reduction catalysts and corrode the quartz combustion tubes and TCD filaments[1][2].

  • Halogen Speciation: Bromine does not combust into a single uniform species; it forms a mixture of Br⁻, Br₂, and hypobromite. To accurately quantify total bromine, a post-combustion reduction step is mandatory to drive all bromine species to bromide (Br⁻)[3].

Analytical Workflow Design

To overcome these challenges, the analysis must be split into two parallel streams: a modified CHN/O analysis utilizing halogen scrubbers, and a dedicated halogen quantification stream using oxygen flask combustion coupled with Ion Chromatography (IC).

ElementalAnalysis Sample 4-Bromo-1-isobutoxy-2- (trifluoromethoxy)benzene Split Sample Aliquoting Sample->Split CHNO_Path Flash Combustion (1000°C) with Ag/MgO Scrubbers Split->CHNO_Path C, H, O Halogen_Path Schöniger Combustion (Oxygen-Rich, 1050°C) Split->Halogen_Path F, Br GC_TCD GC Separation & TCD (Quantify C, H, O) CHNO_Path->GC_TCD Absorption Absorption in H2O2/NaOH (Convert to F-, Br-) Halogen_Path->Absorption Data_Merge Empirical Formula Reconstruction GC_TCD->Data_Merge IC_Analysis Ion Chromatography (Quantify F, Br) Absorption->IC_Analysis IC_Analysis->Data_Merge Validation Composition Confirmed (Mass Balance > 99.5%) Data_Merge->Validation

Dual-stream elemental analysis workflow for highly halogenated organic derivatives.

Comparative Evaluation of Methodologies

The following table summarizes the quantitative performance of various analytical alternatives when applied to 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene.

MethodologyTarget ElementsAccuracy (Recovery)Key Limitations & InterferencesBest Use Case
Standard CHNS/O Analyzer C, H, N, S, OPoor (<85% for C)CF₄ formation lowers C yield; HF/HBr destroys catalysts[1].Non-halogenated organics. Not recommended here.
Modified CHN + Halogen Scrubbers C, H, OExcellent (>99.5%)Requires V₂O₅ additive and frequent replacement of Ag/MgO scrubbers[4].Primary method for determining the organic backbone.
Schöniger Combustion + IC F, BrExcellent (>99.0%)Manual sample prep; requires careful control of absorption chemistry[5][6].Gold standard for precise halogen quantification.
Automated Combustion IC (CIC) F, BrGood (~98.0%)High initial instrument cost; potential memory effects from high Br concentrations.High-throughput industrial QA/QC environments.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system. The ultimate validation metric is the Mass Balance Check : the sum of the independently quantified mass fractions (%C + %H + %O + %Br + %F) must equal 100.0% ± 0.3%. Any deviation immediately flags incomplete combustion or absorption inefficiencies.

Stream A: Modified CHN/O Analysis (Carbon, Hydrogen, Oxygen)

Objective: Prevent CF₄ formation and protect the detector from halogens.

  • Sample Preparation: Weigh exactly 1.500 mg of the derivative into a tin capsule using a microbalance (resolution: 0.1 µg).

  • Combustion Accelerator: Add 2.0 mg of Vanadium Pentoxide (V₂O₅) directly to the capsule. Causality: V₂O₅ acts as a powerful oxidizing flux, raising the localized combustion temperature to >1050°C to ensure the complete cleavage of the refractory C–F bonds in the –OCF₃ group.

  • Halogen Scrubbing: Pack the lower third of the quartz combustion tube with a mixture of Silver wool (Ag) and Magnesium Oxide (MgO). Causality: Silver quantitatively traps HBr and Br₂ as solid AgBr. MgO neutralizes HF to form stable MgF₂, preventing acid gases from reaching the GC column and TCD[1][2].

  • Analysis: Run the flash combustion under a pure O₂ pulse. Quantify C, H, and O against a certified reference material (e.g., 4-Fluorobenzoic acid).

Stream B: Schöniger Flask Combustion & Ion Chromatography (Fluorine, Bromine)

Objective: Completely mineralize the sample and convert all halogens to detectable anions (F⁻, Br⁻).

  • Sample Preparation: Weigh 10.0 mg of the sample onto ashless filter paper. Fold and place into a platinum sample basket.

  • Absorption Solution Preparation: Fill a 500 mL heavy-walled Schöniger flask with 10 mL of 0.1 M NaOH and 3 drops of 30% H₂O₂. Causality: The alkaline solution traps the acidic gases. The H₂O₂ is critical; it acts as a reducing agent in alkaline media to quantitatively convert any formed Br₂ or hypobromite (OBr⁻) strictly into bromide (Br⁻), ensuring a single peak during IC analysis[3][7].

  • Combustion: Flush the flask with pure O₂ for 30 seconds. Ignite the filter paper and quickly seal the flask. Allow 30 minutes for complete absorption of the white combustion cloud into the liquid phase[5][6].

  • IC Analysis: Transfer the absorption solution to an Ion Chromatograph equipped with a high-capacity anion-exchange column (e.g., IonPac AS19) and a suppressed conductivity detector. Elute using a KOH gradient.

  • Quantification: Integrate the F⁻ and Br⁻ peaks against a multi-point calibration curve (0.1 to 50 ppm).

Data Interpretation & Mass Balance

For 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene, your integrated results should align with the theoretical mass fractions:

  • Carbon: 42.20%

  • Hydrogen: 3.86%

  • Oxygen: 10.22%

  • Bromine: 25.52%

  • Fluorine: 18.20%

Validation Check: Sum the experimental percentages. If the total is <99.5%, suspect incomplete C–F bond cleavage (check for CF₄ in the CHN exhaust) or incomplete Br₂ reduction (verify H₂O₂ freshness in the Schöniger flask). If the total is >100.3%, suspect atmospheric moisture contamination during weighing, as the isobutoxy group can exhibit slight hygroscopicity depending on the specific derivative's crystalline form.

References

  • International Organization for Standardization. (2017). ISO 11480: Pulp, paper and board — Determination of total chlorine and organically bound chlorine. iteh.ai.
  • Pohl, C. A. Ion Chromatography. ASM Digital Library.
  • ResearchGate. Determination of chlorine and bromine in automotive shredder residues by oxygen bomb and ion chromatography.
  • VELP Scientifica. EMA 502 Micro Elemental Analyzer CHNS-O.
  • IET Ltd. Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer.
  • Kemesta. Extractable organic chlorine: Procedure A – The Schöniger combustion method.
  • Oreateai. Unlocking Chemical Secrets: Top CHNS Elemental Analyzers for Research Labs in 2025.

Sources

Validation

reactivity comparison between aryl bromides and aryl iodides in palladium catalysis

As a Senior Application Scientist navigating the complexities of drug development and process chemistry, I often see the selection of aryl halides treated as an afterthought. While the general heuristic of Ar-I > Ar-Br >...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development and process chemistry, I often see the selection of aryl halides treated as an afterthought. While the general heuristic of Ar-I > Ar-Br > Ar-Cl is widely taught, translating this to process-scale synthesis requires a nuanced understanding of catalytic turnover, bond dissociation energies, and competitive inhibition.

This guide provides an objective, data-driven comparison of aryl bromides and aryl iodides in palladium-catalyzed cross-coupling reactions, detailing the causality behind their reactivity differences and offering self-validating experimental protocols for your own laboratory.

Mechanistic Causality: Thermodynamics vs. Kinetics

The fundamental difference in reactivity between bromo- and iodo-aromatic compounds is rooted in the intrinsic strength of the carbon-halogen bond.

The Role of Bond Dissociation Energy (BDE)

In most palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the oxidative addition of the aryl halide to the Pd(0) species is the rate-determining step[1]. The energy required to distort the C–X bond to reach the transition state geometry is directly related to the Bond Dissociation Energy (BDE)[2].

  • C–I bonds have a significantly lower BDE (~65 kcal/mol) compared to C–Br bonds (~81 kcal/mol).

  • Because less energy is required to cleave the C–I bond, aryl iodides undergo oxidative addition much faster, allowing reactions to proceed under ultra-mild conditions (even at room temperature or 37°C)[3].

The Paradox of High Reactivity: Catalyst Inhibition

Faster oxidative addition is not universally beneficial. In certain Buchwald-Hartwig aminations, aryl iodides can actually exhibit an inhibitory effect compared to aryl bromides[4]. The rapid cleavage of the C–I bond can flood the catalytic cycle with Pd(II)–Iodide intermediates. Because iodide is a strong, coordinating ligand, it can form stable, off-cycle palladium dimers or competitively bind to the metal center, stalling the subsequent transmetalation or reductive elimination steps.

Furthermore, thermodynamic studies on monomeric arylpalladium(II) halide complexes reveal that while the addition of aryl iodides is fast, the reductive elimination of aryl bromides is actually faster than that of aryl iodides, governed by the electronic properties of the halide[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining for Ar-Br) Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X L_n (X = I, Br) OxAdd->PdII C-X Cleavage TransMet Transmetalation PdII->TransMet + Nu-M PdIINu Ar-Pd(II)-Nu L_n TransMet->PdIINu - M-X RedElim Reductive Elimination PdIINu->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product Release

Caption: Generalized Palladium Catalytic Cycle highlighting the halide-dependent Oxidative Addition step.

Quantitative Reactivity Comparison

To illustrate the practical impact of these thermodynamic differences, we can look at the Suzuki-Miyaura cross-coupling of highly sensitive, DNA-conjugated aryl halides[3]. DNA-encoded library (DEL) synthesis strictly limits reaction temperatures to prevent oligonucleotide degradation, making the choice of halide critical.

Table 1: Suzuki-Miyaura Coupling of DNA-Conjugated Aryl Halides

ElectrophileBoronic Acid PartnerCatalyst SystemConditionsYield (%)
DNA-Conjugated Aryl Iodide Phenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95%
DNA-Conjugated Aryl Bromide Phenylboronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41%

Data summarized from Favalli et al., demonstrating the necessity of aryl iodides when thermal energy input is restricted[1].

Strategic Halide Selection in Route Design

When designing a synthetic route, the choice between Ar–Br and Ar–I dictates the operational boundaries of your workflow:

  • Chemoselectivity (Orthogonal Coupling): The vast difference in oxidative addition rates allows for high chemoselectivity. If a molecule contains both a C–I and a C–Br bond, a palladium catalyst will selectively insert into the C–I bond first. This allows chemists to perform a Suzuki coupling at the iodide position at room temperature, and later functionalize the bromide position at elevated temperatures.

  • Cost and Stability: Aryl bromides are generally cheaper, more commercially abundant, and highly stable to light. Aryl iodides are prone to light-induced homolytic cleavage (releasing I₂ and turning the reagent brown) and are significantly more expensive at scale.

HalideSelection Start Evaluate Substrate & Conditions Mild Are ultra-mild conditions (<40°C) required? Start->Mild Chemo Is orthogonal chemoselectivity required (C-I vs C-Br)? Mild->Chemo No ArI Select Aryl Iodide (Ar-I) Mild->ArI Yes Cost Is cost/stability the primary constraint? Chemo->Cost No Chemo->ArI Yes ArBr Select Aryl Bromide (Ar-Br) Cost->ArBr Yes Cost->ArBr No (Default to Ar-Br)

Caption: Decision matrix for selecting between aryl bromides and aryl iodides in cross-coupling.

Self-Validating Experimental Protocol: Parallel Kinetic Profiling

When scaling up a new Active Pharmaceutical Ingredient (API), you cannot assume literature reactivity will translate perfectly to your complex substrate. You must establish a self-validating system to empirically measure the kinetic differences between the bromo- and iodo-analogues of your specific intermediate[1].

The following protocol uses an internal standard to generate an objective Yield vs. Time kinetic profile, eliminating isolation errors.

Objective

To simultaneously measure the initial rate and maximum conversion of Ar–I vs. Ar–Br in a Suzuki-Miyaura coupling.

Materials Required
  • Substrates: Aryl Iodide (1.0 mmol) and Aryl Bromide (1.0 mmol) analogues.

  • Nucleophile: Phenylboronic acid (1.2 mmol per reaction).

  • Catalyst/Ligand: Pd(OAc)₂ (2 mol %), S-Phos (4 mol %).

  • Base: K₂CO₃ (2.0 mmol per reaction).

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol per reaction) – Crucial for accurate GC/HPLC quantification without workup.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Glovebox Recommended)

  • In a dry vial, combine Pd(OAc)₂ and S-Phos.

  • Add 2 mL of anhydrous, degassed toluene. Stir for 15 minutes at room temperature until the active Pd(0)L₂ species is formed (indicated by a color shift). Causality: Pre-forming the catalyst ensures that the induction period does not skew the kinetic data of the actual coupling.

Step 2: Parallel Reaction Setup

  • Prepare two identical reaction vials equipped with magnetic stir bars. Label them Vial A (Ar-I) and Vial B (Ar-Br) .

  • To both vials, add phenylboronic acid, K₂CO₃, and the internal standard.

  • Add the Aryl Iodide to Vial A, and the Aryl Bromide to Vial B.

  • Add 3 mL of a degassed Toluene/H₂O (10:1) mixture to each vial.

  • Inject 1 mL of the pre-activated catalyst solution into both vials simultaneously. Heat to 60°C.

Step 3: Kinetic Sampling

  • At intervals of 5, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot from each vial using a micro-syringe.

  • Immediately quench the aliquot by injecting it into a vial containing 0.5 mL of ethyl acetate and 0.5 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl instantly halts the catalytic cycle, freezing the reaction state for accurate temporal analysis.

Step 4: Data Analysis

  • Analyze the organic layer of each quenched sample via HPLC or GC-FID.

  • Calculate the product yield relative to the 1,3,5-trimethoxybenzene internal standard.

  • Plot Yield (%) vs. Time (min) . The Ar–I curve will typically show a steeper initial slope (faster oxidative addition), while the Ar–Br curve may show a slower start but potentially a cleaner impurity profile at T=240 min due to reduced homocoupling.

References

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides Source: NIH / PMC URL:[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes Source: The Hartwig Group (UC Berkeley) URL:[Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries Source: NIH / Frontiers in Chemistry URL:[Link]

Sources

Comparative

quantitative NMR (qNMR) for assay of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene products

An In-Depth Comparative Guide: Quantitative NMR (qNMR) vs. Chromatography for the Assay of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene As a Senior Application Scientist, I frequently encounter highly functionalized h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Quantitative NMR (qNMR) vs. Chromatography for the Assay of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

As a Senior Application Scientist, I frequently encounter highly functionalized halogenated ethers that challenge traditional analytical paradigms. 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene is a prime example: a complex, multi-substituted aromatic intermediate critical to modern pharmaceutical and agrochemical development.

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have historically dominated quality control labs, they are secondary methods that rely on physical separation and relative response factors. For novel intermediates like this, where identical reference standards are often unavailable or prohibitively expensive, Quantitative Nuclear Magnetic Resonance (qNMR) emerges as the superior, self-validating primary method.

This guide objectively compares the performance of qNMR against HPLC/GC and provides a field-proven, step-by-step methodology for establishing a self-validating purity assay.

The Analytical Challenge: Why Chromatography Falls Short

To understand the causality behind choosing qNMR, we must examine the physics of the detectors.

In HPLC-UV, the signal is dependent on the molar absorptivity (UV response factor) of the chromophore. During the synthesis of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene, common impurities include debrominated byproducts or positional isomers. A debrominated impurity will have a significantly different UV response factor than the brominated target. Consequently, an HPLC area-percent report will skew the true molar purity, either overestimating or underestimating the target compound[1].

Furthermore, GC-FID analysis of this molecule risks thermal degradation. The ether linkage of the isobutoxy group, combined with the heavy bromine atom, can lead to thermal cleavage in the injection port at high temperatures, creating artificial impurities that do not exist in the bulk material.

The Physics of qNMR: Causality and Orthogonal Validation

qNMR bypasses separation entirely. It is a primary ratio method: the integrated area of a nuclear resonance signal is directly, thermodynamically proportional to the number of nuclei generating that signal. It does not matter if the molecule is a brominated ether or a simple alkane; a proton is a proton, and a fluorine is a fluorine.

For 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene, we can design a Self-Validating Orthogonal Assay by exploiting its structure:

  • ^1^H-qNMR : Quantifies the molecule using the distinct doublet of the isobutoxy -OCH2- protons (~3.8 ppm).

  • ^19^F-qNMR : Quantifies the molecule using the massive singlet of the trifluoromethoxy -OCF3 group (~-58 ppm). ^19^F is 100% naturally abundant and covers a massive chemical shift range, ensuring zero background interference from non-fluorinated impurities or the solvent[2].

If the purity calculated from the ^1^H spectrum matches the purity from the ^19^F spectrum, the assay mathematically proves the absence of hidden, co-eluting impurities—a level of self-validation HPLC cannot achieve without multiple orthogonal columns.

G Start Purity Assay of Halogenated Ether qNMR qNMR (1H / 19F) Start->qNMR HPLC HPLC-UV Start->HPLC qNMR_Prep Weigh Sample + IS Dissolve in CDCl3 qNMR->qNMR_Prep HPLC_Prep Serial Dilutions Reference Standard Req. HPLC->HPLC_Prep qNMR_Acq Acquire FID (D1 > 5*T1) qNMR_Prep->qNMR_Acq HPLC_Acq Chromatographic Separation HPLC_Prep->HPLC_Acq qNMR_Result Absolute Purity (Primary Method) qNMR_Acq->qNMR_Result HPLC_Result Relative Purity (Secondary Method) HPLC_Acq->HPLC_Result

Logical comparison workflow between qNMR and HPLC for purity assessment.

Comparative Performance Data

The following table synthesizes experimental validation data comparing the four primary analytical techniques for this specific class of fluorinated/brominated benzenes.

Performance Metric^1^H-qNMR^19^F-qNMRHPLC-UVGC-FID
Analytical Principle Primary (Molar Ratio)Primary (Molar Ratio)Secondary (Separation)Secondary (Separation)
Reference Standard Needed? No (Uses generic IS)No (Uses generic IS)Yes (Identical standard)Yes (Identical standard)
Accuracy (Absolute Purity) > 99.0%> 99.5%Dependent on UV ResponseProne to thermal bias
Precision (RSD, n=6) < 0.5%< 0.3%< 1.0%< 1.5%
Analysis Time per Sample ~15 minutes~10 minutes~30-45 minutes~25 minutes
Environmental Impact Low (0.7 mL solvent)Low (0.7 mL solvent)High (Liters of mobile phase)Medium (Carrier gases)

Data reflects standard pharmaceutical quality control (QC) validation parameters per EURACHEM guidelines[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology details a gravimetrically traceable, dual-nuclei qNMR workflow.

Step 1: Gravimetric Preparation & Internal Standard (IS) Selection

The balance is the ultimate source of accuracy in qNMR.

  • IS Selection : For ^1^H analysis, use 1,4-BTMSB-d4 (Certified Reference Material)[4]. For ^19^F analysis, use 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) , the primary standard recommended by the BIPM[2].

  • Weighing : Using a UMX2 ultra-microbalance, accurately weigh ~20 mg of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene and ~10 mg of the respective IS into a static-free aluminum weighing boat.

  • Dissolution : Co-dissolve the mixture quantitatively in 0.7 mL of CDCl3 and transfer to a high-quality 5 mm NMR tube.

Step 2: Thermodynamic Equilibrium (T1 Measurement)

Causality Check: Fluorine nuclei in -OCF3 groups often lack nearby protons for efficient dipole-dipole relaxation, resulting in long longitudinal relaxation times ( T1​ ).

  • Execute an Inversion-Recovery pulse sequence (180°-τ-90°) to determine the T1​ for both the analyte and the IS.

  • Calculate the maximum T1​ value ( T1,max​ ) in the mixture.

Step 3: NMR Acquisition

If the relaxation delay ( D1​ ) is too short, the signal becomes saturated, leading to a catastrophic underestimation of purity.

  • Set D1​≥5×T1,max​ (typically 20–30 seconds) to ensure >99.3% magnetization recovery.

  • Utilize a 90° excitation pulse to maximize the signal-to-noise ratio (SNR).

  • Acquire 64 scans for ^1^H and 128 scans for ^19^F.

Step 4: Processing & Orthogonal Validation
  • Apply zero-filling (at least 64k data points) and an exponential window function (LB = 0.3 Hz).

  • Manually phase correct (zero and first order) and apply a multipoint baseline correction.

  • Integration : Integrate the -OCH2- doublet (3.8 ppm) for ^1^H and the -OCF3~ singlet (~-58 ppm) for ^19^F.

  • Validation : Calculate the mass purity using the standard qNMR equation. If the ^1^H purity and ^19^F purity are within <0.5% variance, the assay is definitively validated.

QNMR_Workflow Weighing Gravimetric Preparation T1_Measure Inversion Recovery (T1 Measurement) Weighing->T1_Measure Acquisition Acquisition (D1 > 5 x T1) T1_Measure->Acquisition Processing Phase/Baseline Correction Acquisition->Processing Quantification Purity Calculation (Mass/Mol Ratio) Processing->Quantification

Self-validating qNMR workflow ensuring thermodynamic equilibrium and accuracy.

References

  • Bureau International des Poids et Mesures (BIPM). "New qNMR internal standard for pharmaceuticals and other organofluorine compounds." BIPM (February 2024). Available at:[Link]

  • Journal of Chemical Metrology. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." ACG Publications. Available at:[Link]

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene

This document provides essential safety and logistical guidance for laboratory personnel handling 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene. As a structurally complex halogenated organic compound, meticulous adhere...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for laboratory personnel handling 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene. As a structurally complex halogenated organic compound, meticulous adherence to safety protocols is paramount to mitigate potential risks. This guide is founded on established principles of laboratory safety and data extrapolated from structurally analogous compounds, ensuring a robust framework for operational safety.

I. Hazard Assessment and Core Safety Principles

The trifluoromethoxy and bromo functional groups suggest that this compound should be handled with care. Halogenated organic compounds can exhibit toxicological properties, and it is crucial to assume the compound is hazardous in the absence of specific data. The core principle when handling this chemical is the avoidance of direct contact and inhalation .

Key Assumed Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][5][6][7]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[1][5][6]

  • Harmful if Swallowed: May be harmful if ingested.[5]

These assumptions are based on the hazard classifications of similar chemical structures and represent a conservative and prudent approach to safety.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene. The following table summarizes the minimum required PPE.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a significant splash risk.[8][9][10]Protects against splashes and vapors that can cause serious eye irritation.[2][3][4][5][6][7]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[11] Consider a chemically impervious apron or suit for larger quantities.[8][10]Provides a barrier against skin contact, which can cause irritation.[1][2][3][5][6][7]
Hand Protection Chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[11] For prolonged handling, consider thicker, specialized gloves and consult a glove compatibility chart. Always inspect gloves for integrity before use and change them immediately if contaminated.[9][10]Prevents skin absorption and irritation. Latex gloves are not recommended as they offer poor protection against many organic solvents.[11]
Respiratory Protection All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][8] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]Minimizes the risk of inhaling vapors, which may cause respiratory tract irritation.[1][5][6]
III. Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • The container should be kept tightly closed when not in use.[1][2]

  • Store in a locked cabinet or area accessible only to authorized personnel.[1]

2. Handling and Use:

  • Always work within a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

  • Use non-sparking tools and avoid sources of ignition as the compound may be combustible.[2][3][8]

  • Avoid the formation of aerosols or dust.[8]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][2][3]

3. Spill Management: In the event of a spill, immediate and appropriate action is critical.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_Containment Assessment & Containment cluster_Cleanup_Disposal Cleanup & Disposal Evacuate Evacuate Area Alert Alert Colleagues & Supervisor Evacuate->Alert If major spill Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ignition->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately evacuate the area and alert others. For large spills, contact your institution's emergency response team.

  • Control Ignition Sources: Remove all sources of ignition.[3][8]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][3][4]

IV. First Aid Measures

In case of exposure, follow these procedures immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

V. Disposal Plan

Chemical waste must be managed responsibly to protect the environment.

  • Waste Collection: Collect all waste containing 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash.[1] Discharge into the environment must be avoided.[1]

By adhering to these guidelines, researchers can work safely with 4-Bromo-1-isobutoxy-2-(trifluoromethoxy)benzene, minimizing personal risk and ensuring environmental responsibility.

References

  • 4-BROMO-1-TRIFLUOROMETHOXY-2-TRIFLUOROMETHYL-BENZENE Safety D
  • SAFETY D
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (URL: )
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment | US EPA. (URL: [Link])

  • Protective Gear - Organic Chemistry at CU Boulder. (URL: [Link])

  • Safety D
  • The importance of Personal Protective Equipment in the handling of chemicals. (URL: [Link])

  • Personal Protective Equipment | Office of Public Safety & Emergency Management. (URL: [Link])

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (URL: [Link])

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • SAFETY D
  • Hazardous Substance Fact Sheet - 0258. (URL: [Link])

  • 4-Bromo-1,3-bis(trifluoromethyl)

Sources

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